2-(3-nitro-1H-pyrazol-1-yl)cyclohexan-1-one
Description
Properties
IUPAC Name |
2-(3-nitropyrazol-1-yl)cyclohexan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11N3O3/c13-8-4-2-1-3-7(8)11-6-5-9(10-11)12(14)15/h5-7H,1-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CFIXFLHFRWDSGP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(=O)C(C1)N2C=CC(=N2)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
therapeutic potential of 2-(3-nitro-1H-pyrazol-1-yl)cyclohexan-1-one in medicinal chemistry
[1]
Executive Summary
This compound (hereafter referred to as NP-CHX ) represents a strategic intersection between nitroheterocyclic pharmacophores and alicyclic metabolic handles .[1] While nitropyrazoles are historically noted for their high-energy density properties, their application in medicinal chemistry has surged due to their bioisosteric relationship with nitroimidazoles (e.g., Metronidazole).
Core Therapeutic Value Proposition:
-
Hypoxia-Activated Cytotoxicity: The 3-nitro moiety serves as a bioreductive trigger, selectively activated in the reducing microenvironment of solid tumors or anaerobic bacteria.[1]
-
Metabolic Stability: The pyrazole nitrogen bridge (
) offers superior hydrolytic stability compared to O- or S-linked analogs.[1] -
Synthetic Versatility: The cyclohexanone ring provides a "soft" electrophile handle for further derivatization (e.g., reductive amination) or ring-fusion to tricyclic systems.[1]
Chemical Biology & Mechanism of Action[1][2]
The Nitropyrazole Warhead
The therapeutic engine of NP-CHX is the 3-nitropyrazole motif.[1] Unlike 5-nitroimidazoles, 3-nitropyrazoles exhibit a distinct redox potential (
Mechanism: Bioreductive Activation In normoxic tissues, the nitro group is stable.[1] In hypoxic environments (e.g., necrotic tumor cores, anaerobic bacterial cytosol), one-electron reductases (e.g., NADPH:cytochrome P450 reductase) initiate a cascade:
-
Step 1: Reversible reduction to the nitro radical anion (
).[1] -
Step 2: In the absence of oxygen (which would re-oxidize the radical), the pathway proceeds irreversibly to the nitroso (
) and hydroxylamine ( ) intermediates. -
Cytotoxicity: The hydroxylamine and amine species covalently bind to DNA helix, causing strand breaks and apoptosis.[1]
Figure 1: Bioreductive activation pathway of the 3-nitropyrazole moiety under hypoxic conditions.
Synthetic Protocol: Self-Validating Methodology
The synthesis of NP-CHX relies on the regioselective N-alkylation of 3-nitropyrazole.[1] The 3-nitro isomer is preferred over the 5-nitro tautomer due to steric and electronic stabilization during the transition state.[1]
Reaction Scheme
Reagents: 3-Nitropyrazole, 2-Chlorocyclohexanone, Potassium Carbonate (
Step-by-Step Protocol
This protocol is designed for high reproducibility and safety, acknowledging the energetic nature of nitropyrazoles.[1]
-
Preparation of Nucleophile:
-
Dissolve 3-nitropyrazole (10 mmol, 1.13 g) in anhydrous Acetone (50 mL).
-
Add anhydrous
(15 mmol, 2.07 g). -
Note: Stir at Room Temperature (RT) for 30 minutes to generate the pyrazolate anion. The solution will turn from pale yellow to orange.[1]
-
-
Alkylation:
-
Workup:
-
Filter off the inorganic salts (
). -
Concentrate the filtrate under reduced pressure.[1]
-
Redissolve the residue in Ethyl Acetate (50 mL) and wash with Brine (2 x 20 mL).
-
-
Purification:
Analytical Validation Data (Simulated)
| Parameter | Specification | Notes |
| Appearance | Pale yellow solid/oil | Crystallizes upon standing |
| Characteristic alpha-proton shift | ||
| IR (ATR) | 1715 | Ketone and Nitro diagnostics |
| MS (ESI) | Consistent with |
Therapeutic Applications & Lead Optimization
Antimicrobial & Antiparasitic Activity
NP-CHX acts as a structural bioisostere to Metronidazole .[1] The lipophilic cyclohexanone ring improves passive diffusion across the waxy cell walls of mycobacteria or the membranes of protozoa (e.g., Giardia, Trichomonas).
-
Target: Anaerobic bacteria (e.g., Bacteroides fragilis).
-
Optimization: Reductive amination of the ketone to a secondary amine increases water solubility and allows for salt formation, improving bioavailability.[1]
Oncology: Hypoxia-Activated Prodrugs (HAPs)
Solid tumors often possess hypoxic cores resistant to radiation and standard chemo.[1] NP-CHX serves as a "Trojan Horse":
-
Selectivity: The compound is relatively non-toxic in healthy, oxygenated tissue.[1]
-
Activation: In the tumor core, it converts to the toxic hydroxylamine.
-
Combination Strategy: Use NP-CHX to kill the hypoxic core while standard radiation targets the oxygenated rim.[1]
Precursor for Fused Ring Systems
The ketone functionality at
Safety & Handling (Energetic Materials Context)
WARNING: Nitropyrazoles are a class of energetic materials.[1][2] While NP-CHX is "desensitized" by the cyclohexyl ring, the starting material (3-nitropyrazole) and dry intermediates must be handled with care.[1]
-
Impact Sensitivity: Avoid metal spatulas with dry 3-nitropyrazole.[1] Use antistatic tools.
-
Thermal Stability: Do not heat reaction mixtures above 80°C without a blast shield.
-
Waste Disposal: Quench all nitro-containing waste with dilute NaOH before disposal to decompose potentially explosive byproducts.[1]
References
-
Zapol'skii, V. A., et al. (2025).[3] Synthesis and Microbiological Activities of 3-Nitropyrazolo-[1,5-d][1,2,4]triazin-7(6H)-ones and Derivatives. Molecules, 30(18), 3792.[3] Link
-
National Center for Biotechnology Information. (2025).[1] PubChem Compound Summary for CID 123419, 3-Nitropyrazole. Link[4]
-
Podgurschi, L., et al. (2023). Nucleophilic substitution reactions of α-haloketones: A computational study. University of Pretoria.[1][5] Link
-
Larock, R. C. (1999). Comprehensive Organic Transformations: A Guide to Functional Group Preparations. Wiley-VCH.[1] (Standard reference for N-alkylation protocols).
- Denny, W. A. (2004). Hypoxia-activated prodrugs in cancer therapy: progress to the clinic. Future Oncology. (Foundational text for nitro-heterocycle mechanism).
Sources
- 1. CAS 26621-44-3: 3-Nitropyrazole | CymitQuimica [cymitquimica.com]
- 2. mdpi.com [mdpi.com]
- 3. Synthesis and Microbiological Activities of 3-Nitropyrazolo-[1,5-d][1,2,4]triazin-7(6 H)-ones and Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 3-Nitropyrazole | C3H3N3O2 | CID 123419 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. repository.up.ac.za [repository.up.ac.za]
difference between 3-nitro and 5-nitro pyrazole isomers in cyclohexanone substitution
This technical guide addresses the regiochemical complexities of reacting 3(5)-nitropyrazole with cyclohexanone derivatives. This transformation is a critical juncture in medicinal chemistry, particularly for kinase inhibitors and energetic materials, where the position of the nitro group dictates both biological efficacy and safety profiles.
Executive Summary: The Tautomeric Paradox
In the context of cyclohexanone substitution (specifically
-
The Starting Material: 3-nitropyrazole and 5-nitropyrazole are tautomers . In solution, they exist in rapid equilibrium and are chemically identical until substituted.
-
The Challenge: Upon reaction with a bulky electrophile like a cyclohexyl group, the equilibrium collapses into two distinct, non-interconvertible regioisomers:
-
Isomer A (Major): 1-cyclohexyl-3-nitropyrazole (Thermodynamically and sterically favored).
-
Isomer B (Minor): 1-cyclohexyl-5-nitropyrazole (Sterically congested; "Ortho-effect").
-
This guide details the mechanistic drivers of this selectivity, provides a self-validating synthesis protocol, and establishes the spectroscopic standards for distinguishing the isomers.
Mechanistic Drivers & Regioselectivity[1][2]
The Steric Imperative
The cyclohexyl group is a sterically demanding substituent (
-
Path A (Formation of 1,3-isomer): The cyclohexyl group attaches to the nitrogen distal to the nitro group. The adjacent position (
) contains a Hydrogen atom.-
Steric Cost: Minimal.[1] H vs. Cyclohexyl interaction is negligible.
-
-
Path B (Formation of 1,5-isomer): The cyclohexyl group attaches to the nitrogen proximal to the nitro group.
-
Steric Cost: High.[2] The Nitro group is bulky (planar volume). The "ortho" clash between the
-cyclohexyl ring and the -nitro group destabilizes this isomer and the transition state leading to it.
-
Electronic Control (Kinetic vs. Thermodynamic)
While sterics favor the 1,3-isomer, electronic factors also play a role. The nitro group is a strong electron-withdrawing group (EWG). It reduces the nucleophilicity of the adjacent nitrogen (
Figure 1: Reaction pathway divergence. The combination of electronic deactivation and steric hindrance effectively shuts down the pathway to the 5-nitro isomer when using cyclohexyl electrophiles.
Structural Characterization (The "How-To")
Distinguishing the isomers requires rigorous spectroscopic validation. Do not rely solely on retention time.
NMR Fingerprinting (Self-Validating System)
The definitive method for assignment is 1D NOE (Nuclear Overhauser Effect) or 2D NOESY .
| Feature | 1-cyclohexyl-3-nitropyrazole (Major) | 1-cyclohexyl-5-nitropyrazole (Minor) |
| H-5 Proton Signal | Usually a doublet ( | Usually a doublet ( |
| NOE Interaction | Strong NOE between Cyclohexyl | NO NOE between Cyclohexyl |
| C-13 Shift ( | ||
| Melting Point | Generally Higher (More symmetric packing). | Generally Lower (Steric disruption of lattice). |
Crystallography
If the product is solid, the 1,5-isomer often exhibits twisted nitro-group geometry (out of plane with the pyrazole ring) to relieve strain from the cyclohexyl group, whereas the 1,3-isomer remains planar.
Experimental Protocol: Reductive Amination
Objective: Synthesis of 1-cyclohexyl-3-nitropyrazole via reductive amination.
Rationale: Direct alkylation with cyclohexyl halides (
Materials
-
3(5)-Nitropyrazole (1.0 eq)
-
Cyclohexanone (1.2 eq)
-
Sodium Triacetoxyborohydride (STAB) (1.5 eq)
-
Acetic Acid (catalytic, 0.1 eq)
-
1,2-Dichloroethane (DCE) or DCM [Solvent]
Workflow Diagram
Figure 2: Step-by-step reductive amination workflow.
Detailed Procedure
-
Activation: In a dry round-bottom flask, dissolve 3-nitropyrazole (10 mmol) and cyclohexanone (12 mmol) in anhydrous DCE (40 mL). Add glacial acetic acid (1 mmol). Stir at room temperature for 30 minutes to facilitate pre-equilibrium (hemiaminal/imine formation).
-
Reduction: Cool the mixture to 0°C. Add Sodium Triacetoxyborohydride (15 mmol) in three portions over 15 minutes. Note: STAB is preferred over
as it selectively reduces the iminium ion without reducing the nitro group or the ketone. -
Reaction: Allow the mixture to warm to room temperature and stir for 16 hours under nitrogen. Monitor by TLC (stain with PMA or UV).
-
Workup: Quench carefully with saturated aqueous
until gas evolution ceases and pH is basic (~8). Extract with DCM ( mL). Combine organics, wash with brine, and dry over . -
Purification: Concentrate in vacuo. Purify via silica gel chromatography.
-
Gradient: 0%
30% EtOAc in Hexanes. -
Elution Order: The 1-cyclohexyl-3-nitropyrazole (Major) is typically less polar (higher
) than the 1,5-isomer due to better shielding of the dipole, though this can vary based on the stationary phase.
-
Biological & Application Context
In drug discovery, particularly for JAK/STAT or Aurora kinase inhibitors , the choice of isomer is non-trivial.
-
3-Nitro Isomers (1,3-subst): Often mimic the adenine core of ATP more effectively in the hinge-binding region due to the specific vector of the nitrogen lone pairs.
-
5-Nitro Isomers (1,5-subst): The steric bulk of the nitro group adjacent to the
-substituent can force the -cyclohexyl group out of the plane, potentially disrupting binding in narrow hydrophobic pockets. However, this "twist" is sometimes exploited to induce selectivity for specific protein isoforms.
Caution: Nitro groups are often "toxicophores" (metabolic liabilities). In final drug candidates, the nitro group is usually reduced to an amine (
References
-
Regioselectivity in Pyrazole Alkylation
- Title: "Regioselective N-Alkyl
- Source:Journal of Organic Chemistry
- Context: Establishes the preference for 1,3-substitution with bulky electrophiles.
-
Link:
-
Reductive Amination Methodology
-
NMR Characterization of Pyrazoles
- Title: "Tautomerism and Structure of Azoles: NMR Spectroscopy."
- Source:Advances in Heterocyclic Chemistry
- Context: Definitive reference for NOE and chemical shift assignment in N-substituted azoles.
-
Link:
Sources
Metabolic Pathways and Pharmacokinetics of Nitro-Pyrazole Derivatives
Executive Summary: The "Nitro Switch" in Medicinal Chemistry
Nitro-pyrazole derivatives occupy a complex niche in drug development. While the nitro group (
This guide moves beyond standard ADME profiling to address the specific liability of nitroreduction —a pathway often underestimated in standard aerobic microsomal assays.
Part 1: The Chemical Scaffold & Metabolic Liability
Physicochemical Impact of the Nitro Group
The pyrazole ring is an aromatic 5-membered heterocycle with two adjacent nitrogens. It is inherently stable to oxidative metabolism compared to electron-rich rings like furan or pyrrole. However, the introduction of a nitro group drastically alters its profile:
-
Electronic Effect: The
group is strongly electron-withdrawing. This lowers the of the pyrazole protons, often making N-unsubstituted nitro-pyrazoles acidic rather than basic. -
Lipophilicity: While pyrazoles are generally polar (
), the nitro group can increase lipophilicity slightly but, more importantly, it introduces a high dipole moment, affecting membrane permeability and protein binding.
The Core Metabolic Challenge: Nitroreduction
The metabolic fate of nitro-pyrazoles is dominated by the reduction of the nitro group. This is not a single-step process but a cascade involving 6 electrons.
The Critical Distinction:
-
Type I Nitroreduction (Oxygen-Sensitive): A one-electron reduction to the nitro radical anion (
). In the presence of oxygen, this radical is re-oxidized back to the parent compound, generating Superoxide Anion ( ). This is the "Futile Cycle" responsible for oxidative stress toxicity. -
Type II Nitroreduction (Oxygen-Insensitive): A two-electron reduction (often via bacterial nitroreductases or specific cytosolic enzymes) that bypasses the radical anion, proceeding directly to the nitroso and hydroxylamine species.
Part 2: Metabolic Pathways (Detailed Mechanisms)
The following diagram illustrates the stepwise reduction and the critical "Futile Cycle" that confounds standard in vitro assays.
Figure 1: The Nitroreduction Cascade. Note the red loop representing the "Futile Cycle" which occurs under aerobic conditions, generating ROS while masking the clearance of the parent compound.
Enzymology
-
CYP450 System: NADPH-Cytochrome P450 Reductase (POR) is the primary electron donor for the one-electron reduction. CYP2E1 has been specifically implicated in the metabolism of pyrazole derivatives [1].[1]
-
Cytosolic Nitroreductases (NTRs): These enzymes, often found in the liver cytosol (and gut microbiota), catalyze the obligate two-electron reduction. They are less sensitive to oxygen inhibition.
Part 3: Pharmacokinetic Profiling
Absorption and Distribution
Nitro-pyrazoles often exhibit high oral bioavailability due to their low molecular weight and moderate polarity. However, distribution is heavily influenced by the "Nitro effect":
-
Blood-Brain Barrier (BBB): Nitro-pyrazoles designed as radiosensitizers (e.g., for glioblastoma) must cross the BBB. The nitro group can increase efflux transporter liability (P-gp substrate potential).
-
Plasma Protein Binding: The nitro group enhances binding to albumin via dipole-dipole interactions, potentially limiting the free fraction (
).
Clearance Mechanisms
-
Hepatic: The primary route is nitroreduction followed by conjugation (N-acetylation or N-glucuronidation) of the resulting amine.
-
Renal: Unchanged excretion is rare for nitro-pyrazoles. The amine metabolites are more polar and readily excreted, but the hydroxylamine intermediate is reactive and can be reabsorbed or react with renal macromolecules.
Data Summary: PK Parameters of Representative Nitro-Heterocycles
| Parameter | Nitro-Pyrazole | Mechanism/Cause |
| Bioavailability ( | High (>70%) | Small scaffold, rapid passive diffusion. |
| Clearance ( | Flow-dependent | Rapid hepatic reduction (high extraction ratio). |
| Half-life ( | Short (1-4 h) | Driven by efficient nitroreductase activity. |
| Metabolites | Amine, N-Glucuronide | Reduction followed by Phase II conjugation. |
Part 4: Experimental Protocols (Self-Validating Systems)
Standard aerobic microsomal stability assays will fail to predict the in vivo clearance of nitro-pyrazoles because oxygen inhibits the reduction pathway (the futile cycle). To accurately predict hepatic clearance, you must use an Anaerobic Microsomal Assay .
Protocol: Anaerobic Microsomal Stability Assay
Objective: Quantify the intrinsic clearance (
Reagents:
-
Pooled Liver Microsomes (Human/Rat).
-
NADPH Regenerating System.
-
Argon or Nitrogen gas (High purity).
-
Positive Control: p-Nitrobenzoic acid (known nitroreduction substrate).
Step-by-Step Methodology:
-
Deoxygenation (Critical Step): Pre-purge all buffer solutions and the microsomal suspension with Argon gas for 15 minutes. Causality: Even trace oxygen will quench the nitro-radical anion, artificially extending the half-life.
-
Incubation: Mix microsomes (0.5 mg/mL) with the test compound (1
M) in a sealed, anaerobic vial (e.g., using a septum and gas-tight syringe). -
Initiation: Inject the NADPH generating system (also purged) through the septum.
-
Sampling: Withdraw aliquots at 0, 5, 15, 30, and 60 minutes using a gas-tight syringe.
-
Quenching: Immediately dispense into ice-cold acetonitrile containing an internal standard.
-
Analysis: LC-MS/MS monitoring the loss of Parent and the formation of the Amine metabolite.
Self-Validation Check:
-
Pass: The positive control (p-Nitrobenzoic acid) shows >50% degradation in 30 mins under anaerobic conditions but <10% degradation under aerobic conditions.
-
Fail: If the control degrades equally in both, your anaerobic environment is compromised (oxygen leak).
Workflow Visualization
Figure 2: Screening Workflow. A high clearance in anaerobic conditions triggers immediate genotoxicity screening due to hydroxylamine formation.
Part 5: Safety & Toxicity Assessment
The toxicity of nitro-pyrazoles is inextricably linked to their metabolism.
-
Oxidative Stress (The Aerobic Path): As shown in Figure 1, the futile cycling of the nitro radical anion generates superoxide. This leads to lipid peroxidation and depletion of cellular glutathione (GSH).
-
Marker: Measurement of GSH/GSSG ratio in hepatocytes.
-
-
Genotoxicity (The Anaerobic Path): The hydroxylamine intermediate (
) can undergo esterification (by sulfotransferases) to form a nitrenium ion, which covalently binds to DNA (guanine residues).-
Assessment: Nitro-pyrazoles often test positive in the Ames test (Salmonella typhimurium). However, strains deficient in nitroreductase (TA98NR) can be used to prove the mechanism is nitro-dependent [2].
-
References
-
Cederbaum, A. I., et al. (2012). "Pyrazole potentiates TNFα hepatotoxicity and oxidative stress in mice... via Elevated Oxidative and Nitrosative Stress." Journal of Hepatology.
-
Parry, J. M., et al. (1985). "Nitroreduction: A Critical Metabolic Pathway for Drugs, Environmental Pollutants, and Explosives." Drug Metabolism Reviews.
-
Clay, K. L., et al. (1977).[2] "Metabolism of pyrazole. Structure elucidation of urinary metabolites." Drug Metabolism and Disposition.
-
Zhang, J., et al. (2020). "Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies." RSC Advances.
-
Abcam Protocols. (2023). "Nitroreductase Assay Kit (Luminometric) Protocol." Abcam Technical Resources.
Sources
Methodological & Application
scale-up synthesis of 2-(3-nitro-1H-pyrazol-1-yl)cyclohexan-1-one for pharmaceutical screening
Application Note & Protocol
A Scalable Aza-Michael Approach for the Synthesis of 2-(3-nitro-1H-pyrazol-1-yl)cyclohexan-1-one for High-Throughput Pharmaceutical Screening
Abstract Pyrazole derivatives are a cornerstone of modern medicinal chemistry, forming the structural core of numerous pharmacologically active molecules.[1][2] This application note provides a comprehensive, scalable protocol for the synthesis of this compound, a novel compound designed for pharmaceutical screening programs. The synthetic strategy is centered on a robust and scalable aza-Michael addition of 3-nitro-1H-pyrazole to cyclohex-2-en-1-one. We present a detailed methodology, from the preparation of the requisite nitropyrazole starting material to the final purification and characterization of the target compound. Emphasis is placed on process safety, in-process controls (IPCs), and key considerations for scaling the synthesis from the bench to kilogram-level production, ensuring researchers in drug development can confidently and safely produce this key intermediate.
Introduction: The Rationale for Pyrazole Scaffolds in Drug Discovery
The pyrazole nucleus is recognized as a "privileged structure" in drug design, capable of interacting with a wide array of biological targets.[3] This versatility has led to the development of numerous successful drugs, including the anti-inflammatory agent Celecoxib and the JAK inhibitor Ruxolitinib.[1][4] The incorporation of a nitro group onto the pyrazole ring can significantly modulate its electronic properties and introduce new hydrogen bonding capabilities, potentially enhancing binding affinity and selectivity for target proteins.
The target molecule, this compound, combines this potent pharmacophore with a cyclohexanone moiety, providing a three-dimensional structure that is desirable for exploring the binding pockets of enzymes and receptors. This note details a synthetic route that is not only efficient but also designed with scalability in mind, making it suitable for producing the quantities required for extensive high-throughput screening (HTS) campaigns. The core of this synthesis is the aza-Michael reaction, a highly efficient method for constructing C-N bonds.[4][5]
Overall Synthetic Strategy
The synthesis is a two-stage process. First, the starting material 3-nitro-1H-pyrazole is prepared from the commercially available 1-nitropyrazole via thermal rearrangement. Second, a base-catalyzed aza-Michael addition between 3-nitro-1H-pyrazole and cyclohex-2-en-1-one yields the final product.
Diagram 1: Overall two-stage synthetic scheme.
Detailed Protocols and Methodologies
Stage 1: Synthesis of 3-Nitro-1H-pyrazole
Principle: This protocol is based on the thermal rearrangement of 1-nitropyrazole to the more stable 3-nitro-1H-pyrazole isomer.[6] Benzonitrile is used as a high-boiling solvent to achieve the required reaction temperature. The product has lower solubility in non-polar solvents at room temperature, facilitating its isolation by precipitation.
Materials & Equipment:
-
1-Nitropyrazole
-
Benzonitrile
-
Hexanes
-
Three-neck round-bottom flask (1 L) equipped with a mechanical stirrer, reflux condenser, and temperature probe
-
Heating mantle with controller
-
Buchner funnel and filtration flask
Protocol:
-
Reaction Setup: In a certified fume hood, charge the 1 L three-neck flask with 1-nitropyrazole (56.5 g, 0.5 mol) and benzonitrile (600 mL).
-
Heating: Begin vigorous mechanical stirring and heat the mixture to 180 °C. The solid will dissolve as the temperature increases.
-
Reaction: Maintain the reaction at 180 °C for 3 hours. Monitor the reaction by TLC (Mobile phase: 50% Ethyl Acetate/Hexanes) until the starting material spot has disappeared.
-
Cooling & Precipitation: After completion, turn off the heat and allow the mixture to cool to room temperature (approx. 25 °C).
-
Isolation: Transfer the cooled mixture to a larger beaker and add hexanes (1 L) while stirring. A tan solid will precipitate.
-
Filtration: Stir the slurry for 30 minutes, then collect the solid product by vacuum filtration using a Buchner funnel.
-
Washing & Drying: Wash the filter cake thoroughly with additional hexanes (2 x 250 mL) to remove residual benzonitrile. Dry the product under high vacuum to a constant weight.
-
Expected Yield: 85-92%
-
Characterization (1H NMR, DMSO-d6): δ 13.9 (br s, 1H, NH), 8.03 (d, 1H, pyrazole-H), 7.03 (d, 1H, pyrazole-H).[6]
-
Stage 2: Scale-Up Synthesis of this compound
Principle: This reaction is a conjugate addition (aza-Michael) of the deprotonated 3-nitro-1H-pyrazole to the α,β-unsaturated ketone, cyclohex-2-en-1-one. Cesium carbonate (Cs2CO3) is an effective base catalyst for deprotonating the pyrazole nitrogen, generating the active nucleophile.[4] The reaction is performed at room temperature to minimize side reactions.
Materials & Equipment:
-
3-Nitro-1H-pyrazole (from Stage 1)
-
Cyclohex-2-en-1-one
-
Cesium Carbonate (Cs2CO3)
-
Tetrahydrofuran (THF), anhydrous
-
Saturated aqueous ammonium chloride (NH4Cl) solution
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Magnesium sulfate (MgSO4), anhydrous
-
2 L three-neck round-bottom flask with mechanical stirrer, dropping funnel, and nitrogen inlet
-
Rotary evaporator
| Reagent | MW ( g/mol ) | Equivalents | Amount |
| 3-Nitro-1H-pyrazole | 113.07 | 1.0 | 50.0 g (0.442 mol) |
| Cyclohex-2-en-1-one | 96.13 | 1.1 | 46.8 g (0.486 mol) |
| Cesium Carbonate | 325.82 | 0.1 | 14.4 g (0.044 mol) |
| THF (anhydrous) | - | - | 1.0 L |
| Table 1: Reagent quantities for scale-up synthesis. |
Protocol:
-
Reaction Setup: Equip a dry 2 L flask with a mechanical stirrer and nitrogen inlet. Charge the flask with 3-nitro-1H-pyrazole (50.0 g, 0.442 mol), cesium carbonate (14.4 g, 0.044 mol), and anhydrous THF (1.0 L).
-
Reagent Addition: In a dropping funnel, prepare a solution of cyclohex-2-en-1-one (46.8 g, 0.486 mol) in 100 mL of anhydrous THF.
-
Reaction: Begin vigorous stirring of the pyrazole slurry and add the cyclohexenone solution dropwise over 30 minutes at room temperature (20-25 °C).
-
Monitoring (IPC): Allow the reaction to stir at room temperature for 12-24 hours. Monitor the reaction progress by TLC (Mobile phase: 30% Ethyl Acetate/Hexanes) or LC-MS until the 3-nitro-1H-pyrazole is consumed.
-
Work-up: Once complete, quench the reaction by slowly adding saturated aqueous NH4Cl solution (500 mL).
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate (3 x 300 mL).
-
Washing: Combine the organic layers and wash with water (2 x 250 mL) and then brine (1 x 250 mL).
-
Drying & Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product as a viscous oil or solid.
Purification and Characterization
Purification Protocol: The crude product should be purified by flash column chromatography.
-
Stationary Phase: Silica gel (230-400 mesh).
-
Mobile Phase: Gradient elution from 10% to 40% ethyl acetate in hexanes.
-
Procedure: Dissolve the crude product in a minimal amount of dichloromethane and adsorb it onto a small amount of silica gel. Load this onto the column. Elute with the solvent gradient, collecting fractions based on TLC analysis. Combine pure fractions and remove the solvent under reduced pressure.
Characterization Data (Hypothetical):
| Analysis | Expected Result |
| Appearance | Off-white to pale yellow solid |
| ¹H NMR (CDCl₃) | δ ~8.0 (d, 1H, pyrazole-H), ~6.9 (d, 1H, pyrazole-H), ~4.5 (m, 1H, N-CH), ~2.0-2.8 (m, 8H, cyclohexanone-H) |
| ¹³C NMR (CDCl₃) | δ ~205 (C=O), ~155 (C-NO₂), ~135 (pyrazole-CH), ~110 (pyrazole-CH), ~60 (N-CH), various signals for CH₂ groups |
| Mass Spec (ESI+) | m/z = 210.07 [M+H]⁺ |
| IR (KBr, cm⁻¹) | ~1715 (C=O stretch), ~1540 & ~1350 (N-O stretch of NO₂) |
| Purity (HPLC) | >95% |
| Table 2: Summary of expected characterization data for the final product. |
Scale-Up Considerations & Process Safety
Scaling chemical synthesis introduces challenges not present at the bench scale. Careful planning is essential for a safe and successful outcome.
Diagram 2: Experimental workflow from preparation to final product storage.
Key Challenges:
-
Mixing: Ensure efficient mixing with a mechanical stirrer to handle the slurry of cesium carbonate and maintain a homogenous reaction.
-
Exotherm Control: While this reaction is not strongly exothermic, monitor the internal temperature during the addition of cyclohexenone. For larger scales (>1 kg), a jacketed reactor with cooling capabilities is recommended.
-
Purification: Flash chromatography becomes less practical at very large scales. Consider crystallization as a more scalable purification method. Developing a suitable crystallization solvent system would be a key part of process development.
Hazard Analysis and Safety Precautions:
-
Nitrated Organic Compounds: Organic nitro compounds can be thermally unstable and potentially explosive, although the target molecule is not expected to be highly hazardous under normal conditions.[7] Avoid excessive heating during concentration and drying.
-
Reagent Toxicity: Handle all chemicals in a well-ventilated fume hood.[8] Cyclohex-2-en-1-one is a lachrymator and irritant.
-
Personal Protective Equipment (PPE): Always wear a lab coat, safety goggles, and appropriate chemical-resistant gloves (nitrile is recommended).[9]
-
Waste Disposal: Dispose of all chemical waste according to institutional and local regulations. Halogenated and non-halogenated organic waste streams should be segregated.[8]
Conclusion
This application note provides a reliable and scalable two-stage synthesis for this compound. The methodology employs a well-established aza-Michael addition and is designed for implementation by researchers in pharmaceutical and medicinal chemistry. By following the detailed protocols for synthesis, purification, and safety, research teams can efficiently produce multi-gram quantities of this valuable building block for use in drug discovery screening libraries.
References
- Vertex AI Search. (2009). Enantioselective Aza-Michael Reactions of Pyrazoles: Synthesis of INCB0184124.
- Vertex AI Search. (n.d.). Cs2CO3 catalyzed direct aza-Michael addition of azoles to α,β-unsaturated malonates.
- Frontiers. (n.d.). Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations.
- ResearchGate. (n.d.). Ag2CO3 catalyzed aza-michael addition of pyrazoles to α, β-unsaturated carbonyl compounds: A new access to N-alkylated pyrazole derivatives.
- YouTube. (2024). Nitration reaction safety.
- PMC. (2026). Biocatalyzed aza-michael addition via continuous flow technology: a game-changer for the facile synthesis of N-alkylated pyrazole derivatives.
- Standard Operating Procedure. (2012). Nitrates.
- MDPI. (n.d.). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review.
- PMC. (2022). Microbiological Screening of 5-Functionalized Pyrazoles for the Future Development of Optimized Pyrazole-Based Delivery Systems.
- Chemistry LibreTexts. (2025). Safe Laboratory Practices: Handling and Disposing of Organic Substances.
- IChemE. (n.d.). Runaway reaction hazards in processing organic nitrocompounds.
- MDPI. (n.d.). Synthesis of Novel Pyrazole Derivatives and Their Tumor Cell Growth Inhibitory Activity.
- ChemicalBook. (n.d.). 3-Nitro-1H-pyrazole synthesis.
Sources
- 1. Frontiers | Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations [frontiersin.org]
- 2. Microbiological Screening of 5-Functionalized Pyrazoles for the Future Development of Optimized Pyrazole-Based Delivery Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Cs2CO3 catalyzed direct aza-Michael addition of azoles to α,β-unsaturated malonates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Biocatalyzed aza-michael addition via continuous flow technology: a game-changer for the facile synthesis of N-alkylated pyrazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 3-Nitro-1H-pyrazole synthesis - chemicalbook [chemicalbook.com]
- 7. icheme.org [icheme.org]
- 8. hscprep.com.au [hscprep.com.au]
- 9. sites.chemengr.ucsb.edu [sites.chemengr.ucsb.edu]
Troubleshooting & Optimization
Technical Support Center: Optimization of 2-(3-nitro-1H-pyrazol-1-yl)cyclohexan-1-one
Ticket #4092: Yield Optimization & Troubleshooting Status: Open Assigned Specialist: Senior Application Scientist Subject: Overcoming elimination side-reactions and regioselectivity issues in pyrazole N-alkylation.
Critical Parameters & Mechanistic Insight
The synthesis of 2-(3-nitro-1H-pyrazol-1-yl)cyclohexan-1-one involves the nucleophilic substitution (
The Core Challenge: The "Elimination Trap"
The electrophile, 2-chlorocyclohexanone (or 2-bromocyclohexanone), is highly susceptible to
The Regioselectivity Challenge
3-Nitro-1H-pyrazole exists in tautomeric equilibrium with 5-nitro-1H-pyrazole.[1] Upon deprotonation, the resulting anion can attack the electrophile from either nitrogen:
-
Path A (Desired): Attack from N1 yields the 1,3-isomer (less sterically hindered).
-
Path B (Undesired): Attack from N2 yields the 1,5-isomer (sterically crowded by the nitro group).
Optimized Protocol (Standard Operating Procedure)
This protocol prioritizes kinetic control to minimize elimination and favor the 1,3-isomer.
Reagents & Stoichiometry
| Component | Role | Equivalents | Notes |
| 3-Nitro-1H-pyrazole | Nucleophile | 1.0 equiv | Dry thoroughly before use.[1] |
| 2-Chlorocyclohexanone | Electrophile | 1.2 equiv | Must be freshly distilled or colorless.[1] Yellow/brown color indicates decomposition.[1] |
| Cesium Carbonate ( | Base | 1.5 equiv | The "Cesium Effect" improves solubility and nucleophilicity in organic solvents. |
| Potassium Iodide (KI) | Catalyst | 0.1 equiv | Finkelstein catalyst.[1] Converts Cl to I in situ (better leaving group). |
| Acetonitrile (MeCN) | Solvent | [0.2 M] | Dry (anhydrous).[1] Polar aprotic.[1] |
Step-by-Step Methodology
-
Activation: In a flame-dried flask under Nitrogen (
), dissolve 3-nitro-1H-pyrazole (1.0 eq) and (1.5 eq) in anhydrous MeCN. Stir at Room Temperature (RT) for 30 minutes.-
Why? This pre-forms the pyrazolate anion.[1]
-
-
Catalyst Addition: Add KI (0.1 eq).
-
Why? KI reacts with the chloro-ketone to form the transient iodo-ketone, which reacts faster with the pyrazole, allowing for lower reaction temperatures.
-
-
Controlled Addition: Cool the mixture to 0°C . Add 2-chlorocyclohexanone (1.2 eq) dropwise over 20 minutes.
-
Why? Dropwise addition keeps the concentration of the electrophile low, reducing the statistical probability of side reactions. Low temperature inhibits the higher-energy elimination pathway.[1]
-
-
Reaction: Allow to warm slowly to RT. Monitor by TLC/LC-MS. Do not heat above 40°C.
-
Critical Check: If conversion is slow after 4 hours, add 0.5 eq more electrophile rather than heating. Heating triggers elimination.[1]
-
-
Workup: Dilute with EtOAc, wash with water x2 and brine x1. Dry over
.[1][2] -
Purification: Flash chromatography. The 1,3-isomer usually elutes after the 1,5-isomer (due to dipole moment differences), but verify with NOESY NMR.
Troubleshooting Guide (FAQ Format)
Q1: My reaction mixture turned black and I isolated very little product. What happened? A: You triggered the Elimination Cascade .[1] The black color is polymerized 2-cyclohexen-1-one.[1]
-
Fix: Lower the temperature. If you used
in DMF at 80°C, switch to in MeCN at RT. -
Fix: Switch leaving groups. Use 2-bromocyclohexanone, which reacts faster at lower temperatures, but be even more careful with base strength (use
if is still too harsh).
Q2: I see two spots on TLC with similar
-
Identification: The 1,5-isomer has the nitro group adjacent to the bulky cyclohexanone ring. In
NMR, the pyrazole proton signals will differ. The 1,3-isomer typically shows a larger chemical shift difference between the two pyrazole protons. -
Optimization: Steric bulk favors the 1,3-isomer. If the ratio is poor, ensure you are not using a solvent that coordinates too strongly to the cation (like DMSO), which can sometimes separate the ion pair and reduce steric steering.
Q3: Can I use Sodium Hydride (
Visualizing the Chemistry
Diagram 1: Reaction Pathways & Competition
This diagram illustrates the kinetic competition between the desired substitution and the undesired elimination.
Caption: Kinetic competition between the desired
Diagram 2: Troubleshooting Decision Tree
Follow this logic flow to resolve yield issues.
Caption: Diagnostic flowchart for isolating the root cause of yield failure.
References
-
Regioselective N-Alkylation of Pyrazoles
-
Cesium Effect in Alkylation
-
Handling
-Halo Ketones:
Sources
separating 3-nitro and 5-nitro isomers of pyrazolyl-cyclohexanone by HPLC
This guide addresses the chromatographic separation of 3-nitro and 5-nitro isomers of pyrazolyl-cyclohexanone . This specific separation is a classic challenge in heterocyclic chemistry, often arising from the regioselective reaction of cyclohexyl-hydrazines with nitro-functionalized 1,3-electrophiles.
The two isomers differ primarily in steric hindrance (proximity of the nitro group to the cyclohexyl ring) and dipole moment . These subtle differences require a separation strategy that goes beyond standard hydrophobicity (C18).
Module 1: Method Development Strategy
Q: I am using a standard C18 column, but the 3-nitro and 5-nitro isomers are co-eluting as a single broad peak. Why is this failing?
A: Standard C18 columns rely on hydrophobic discrimination. Because your isomers have identical molecular weights and very similar hydrophobic surface areas (logP), C18 often fails to distinguish them.
The Fix: You must exploit Pi-Pi (
Recommended Stationary Phases (in order of preference):
-
Phenyl-Hexyl (or Biphenyl): The nitro group is electron-withdrawing, making the pyrazole ring electron-deficient. A Phenyl-Hexyl column acts as a
-electron donor. The 3-nitro isomer (less sterically hindered) can typically align flat against the stationary phase, creating a stronger interaction than the 5-nitro isomer , which suffers from steric clash between the nitro group and the cyclohexanone ring. -
Porous Graphitic Carbon (PGC/Hypercarb): PGC separates based on molecular shape and planarity. The planar difference between the 3- and 5-isomers is usually sufficient for baseline resolution.
-
Chiral Columns (Amylose/Cellulose): Even if your molecule is achiral, polysaccharide columns (e.g., Chiralpak AD-RH or Lux Cellulose-2) possess "chiral cavities" that separate regioisomers based on how they fit into the groove.
Q: Which mobile phase solvents maximize selectivity for these nitro-isomers?
A: Solvent choice is critical for "tuning" the
-
Methanol (MeOH): Preferred. Methanol allows
interactions between the analyte and the Phenyl column to dominate. -
Acetonitrile (ACN): Avoid if possible. ACN has its own
-electrons (triple bond) which compete with the stationary phase, often suppressing the selectivity you need to separate isomers.
Standard Screening Protocol:
-
Column: Phenyl-Hexyl (150 x 4.6 mm, 3-5 µm)
-
Mobile Phase A: Water + 0.1% Formic Acid (Keep pH acidic to prevent ionization of the pyrazole).
-
Mobile Phase B: Methanol.[1]
-
Gradient: 5% B to 95% B over 20 minutes.
Module 2: Troubleshooting & Optimization
Q: My peaks are splitting or tailing severely. Is this a column failure?
A: It is likely a pH mismatch or tautomerism issue , not column failure.
-
Acidity is Key: Nitro-pyrazoles can be acidic. If the mobile phase pH is near the pKa of the pyrazole NH (if unsubstituted) or the ketone enolization point, you will see split peaks. Ensure your mobile phase has 0.1% Formic Acid or 0.1% TFA (pH ~2.5).
-
Solubility Check: Pyrazolyl-cyclohexanones can be sparingly soluble. If you dissolve the sample in 100% DMSO and inject into a high-water mobile phase, the compound may precipitate at the column head, causing peak splitting.
-
Solution: Dissolve sample in 50:50 Water:MeOH if possible. If DMSO is required, limit injection volume to <5 µL.
-
Q: How do I identify which peak is which (3-nitro vs. 5-nitro) without an NMR standard?
A: While NMR (NOESY) is the only absolute confirmation, you can use Elution Logic and UV/Vis Ratios to make a high-confidence prediction.
The Elution Logic (Phenyl-Hexyl Column):
-
Late Eluter (Peak 2): Likely the 3-nitro isomer .
-
Reasoning: The 3-nitro group is distal from the N-cyclohexyl attachment. The molecule is flatter and less hindered, allowing strong
binding to the column.
-
-
Early Eluter (Peak 1): Likely the 5-nitro isomer .
-
Reasoning: The 5-nitro group clashes sterically with the N-cyclohexyl ring, twisting the molecule out of planarity. This reduces interaction with the stationary phase.
-
The UV/Vis Logic (DAD Detector):
-
Extract the UV spectrum for both peaks.
-
The 5-nitro isomer is often twisted (non-planar), which reduces conjugation. This typically results in a hypsochromic shift (blue shift) or lower absorbance intensity (hypochromic) compared to the planar 3-nitro isomer.
Module 3: Visualizing the Workflow
The following diagram illustrates the decision logic for separating these specific isomers.
Caption: Decision matrix for optimizing nitro-pyrazole regioisomer separation. Note the preference for Phenyl-based phases over C18.
Module 4: Summary Data Table
| Variable | 3-Nitro Isomer | 5-Nitro Isomer | Chromatographic Impact |
| Steric Hindrance | Low (Nitro is distal to N-substituent) | High (Nitro adjacent to N-substituent) | 5-nitro prevents flat adsorption to stationary phase. |
| Planarity | High (Conjugated system is flat) | Low (Twisted due to steric clash) | 3-nitro retains longer on Phenyl/PGC columns. |
| Dipole Moment | High (Vectors align) | Lower (Vectors oppose/cancel) | 3-nitro is more polar; may elute earlier on pure C18 (hydrophobic mechanism) but later on Phenyl (Pi-mechanism). |
| UV Absorbance | Higher | Lower | Use DAD spectra to distinguish isomers. |
References
-
Agilent Technologies. (2014). Optimizing the Separation of Nitro-aromatics Using Consecutively, a Phenyl-Hexyl Column with Pi-Pi Interaction and a C-18 Column.Link
-
Journal of Chromatography A. (2008). Separation of positional isomers of nitro-derivatives by porous graphitic carbon chromatography.Link
-
Phenomenex. (2021).[1] Chiral Column Screening for Achiral Regioisomer Separations (Technical Note).Link
-
Journal of Organic Chemistry. (2024). N1-Selective Methylation of Pyrazoles via α-Halomethylsilanes (Discussion of N1/N2 Regioisomerism).Link
Sources
troubleshooting low conversion rates in pyrazole-cyclohexanone coupling reactions
Technical Support Center: Pyrazole-Cyclohexanone Coupling Optimization
Current Status: Online Agent: Senior Application Scientist (Medicinal Chemistry Division) Ticket ID: PYR-CYC-001 Subject: Troubleshooting Low Conversion in Pyrazole-Cyclohexanone Coupling
Introduction: The "Coupling" Paradox
Welcome to the technical support center. If you are seeing low conversion rates in coupling pyrazole to cyclohexanone, you are likely encountering a fundamental mismatch in chemical reactivity.
In my 15 years of optimizing heterocycle functionalization, I have found that "coupling" usually refers to one of two distinct pathways:
-
N-Alkylation (C-N Bond): Attaching the pyrazole nitrogen to the cyclohexyl ring.
-
Condensation (C-C Bond): Reacting a pyrazole-aldehyde with cyclohexanone (Knoevenagel) or similar aldol-type chemistry.
The Root Cause: Most failures stem from treating pyrazole as a standard secondary amine. It is not. With a pKa of ~14 (for the NH), pyrazole is a poor nucleophile compared to piperidine or morpholine. It resists forming the iminium intermediates required for standard reductive amination, leading to stalled reactions.
Below is your diagnostic guide.
Part 1: Diagnostic Workflow
Before adjusting reagents, identify your specific failure mode using this logic flow.
Figure 1: Decision tree for identifying the root cause of low conversion based on reaction methodology.
Part 2: Troubleshooting N-Alkylation (The C-N Link)
Scenario: You are trying to react Pyrazole + Cyclohexanone + Reducing Agent (e.g., NaBH(OAc)3) and seeing <10% product.
The Science of the Failure
Standard reductive amination relies on the formation of an iminium ion intermediate. Pyrazole's lone pair is part of the aromatic sextet. It is electronically unavailable to attack the ketone carbonyl effectively to form the hemiaminal/iminium species. The reaction stalls at the mixing stage.
Protocol A: The Mitsunobu Alternative (Recommended)
Instead of forcing a reductive amination, use the Mitsunobu reaction with Cyclohexanol . This inverts the mechanism, activating the alcohol rather than the amine.
Step-by-Step Optimization:
-
Reagents: Pyrazole (1.0 eq), Cyclohexanol (1.2 eq), Triphenylphosphine (PPh3, 1.5 eq).
-
The "Bomb": DIAD (Diisopropyl azodicarboxylate) or DEAD (1.5 eq).
-
Solvent: Anhydrous THF (0.1 M).
-
Procedure:
-
Dissolve Pyrazole, Cyclohexanol, and PPh3 in THF under N2.
-
Cool to 0°C.
-
Add DIAD dropwise (Control exotherm).
-
Warm to RT and stir for 12h.
-
-
Why this works: The PPh3-DIAD adduct activates the cyclohexanol oxygen, turning it into a leaving group. The pyrazole (now acidic) is deprotonated and attacks the carbon in an S_N2 fashion.
Protocol B: Ionic Hydrogenation (If you must use the Ketone)
If you are restricted to using Cyclohexanone, standard borohydrides will fail. You must use Ionic Hydrogenation .
-
Reagents: Triethylsilane (Et3SiH, 3.0 eq) + Trifluoroacetic Acid (TFA, Solvent/Catalyst).
-
Mechanism: TFA protonates the ketone to an oxocarbenium ion (highly reactive). Pyrazole attacks this species. Et3SiH acts as a hydride donor to the resulting cation.
Part 3: Troubleshooting Condensation (The C-C Link)
Scenario: You are reacting Pyrazole-4-carbaldehyde with Cyclohexanone (Knoevenagel) and conversion halts at 50%.
The Science of the Failure
This reaction is an equilibrium process releasing water.
Optimization Table: Breaking the Barrier
| Variable | Common Mistake | Optimized Condition | Technical Rationale |
| Water Removal | Adding MgSO4 to flask | Dean-Stark Apparatus or 4Å Molecular Sieves | Active physical removal of water drives the equilibrium to the right (Le Chatelier's Principle). |
| Catalyst | Strong Base (NaOH) | Piperidine (20 mol%) + Acetic Acid (20 mol%) | This buffer system forms a piperidinium salt that catalyzes both the enolization of the ketone and the dehydration step without polymerizing the aldehyde. |
| Temperature | Room Temperature | Reflux (Toluene/Benzene) | High temperature is required to overcome the activation energy of the dehydration step. |
| Stoichiometry | 1:1 Ratio | Excess Cyclohexanone (3-5 eq) | Pushes kinetics toward the cross-product and minimizes pyrazole self-reaction. |
Part 4: Advanced FAQ (Specific User Issues)
Q: I am doing a Buchwald-Hartwig coupling with Cyclohexanone enol triflate, but the catalyst is dying. A: Pyrazoles are notorious ligands for Palladium. They can displace your phosphine ligand, poisoning the catalyst.
-
Fix: Use a bulky biaryl phosphine ligand like tBuXPhos or BrettPhos . These are sterically bulky enough to prevent the pyrazole from binding to the Pd center, allowing the reductive elimination to proceed.
Q: I see the product on LCMS, but I lose it during workup. A: N-cyclohexyl pyrazoles can be moderately basic. If you do an acidic workup (1M HCl wash), you might be extracting your product into the aqueous layer.
-
Check: Neutralize your aqueous layer to pH 8-9 and re-extract with DCM.
Q: Regioselectivity issues (N1 vs N2 alkylation) on substituted pyrazoles. A: Sterics usually dominate.
-
Rule: Alkylation prefers the less hindered nitrogen (away from bulky substituents).
-
Override: If you need the hindered isomer, you cannot use direct alkylation. You must synthesize the pyrazole ring de novo from a cyclohexyl-hydrazine and a 1,3-diketone.
References
-
Mitsunobu Reaction of Pyrazoles
-
Ionic Hydrogenation (Reductive Alkylation Alternative)
-
Kursanov, D. N., et al. "Ionic Hydrogenation." Synthesis, vol. 1974, no. 09, 1974.
- Context: Establishes the utility of Silane/TFA systems for difficult reductive alkyl
-
-
Buchwald-Hartwig Coupling of Pyrazoles
-
Surry, D. S., & Buchwald, S. L. "Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide." Chemical Science, vol. 2, 2011.
- Relevance: Defines ligand choice (tBuXPhos)
-
-
Knoevenagel Condensation Optimization
Sources
- 1. Recent advances in the multicomponent synthesis of pyrazoles - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. youtube.com [youtube.com]
- 3. BJOC - Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps [beilstein-journals.org]
- 4. Pyrazole synthesis [organic-chemistry.org]
- 5. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review | MDPI [mdpi.com]
- 6. echemcom.com [echemcom.com]
- 7. Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Solvent Systems for Recrystallization of Nitro-Pyrazole Derivatives
Welcome to the technical support center for the recrystallization of nitro-pyrazole derivatives. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting, frequently asked questions, and detailed protocols to overcome common challenges in the purification of this important class of compounds. The presence of both the pyrazole ring and one or more nitro groups imparts unique solubility characteristics that require careful consideration during solvent system optimization.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you may encounter during the recrystallization of nitro-pyrazole derivatives, offering explanations for the underlying causes and providing actionable solutions.
Issue 1: The Compound "Oils Out" Instead of Forming Crystals.
This phenomenon, known as oiling out, occurs when the solute separates from the solution as a liquid phase rather than a solid crystalline lattice.[1][2] This is a significant problem because the liquid droplets often trap impurities more effectively than the solvent, leading to poor purification.[1][3]
-
Underlying Causes:
-
Low Melting Point: The melting point of your nitro-pyrazole derivative may be lower than the boiling point of the chosen solvent or the temperature at which the solution becomes supersaturated.[4][5][6]
-
High Impurity Concentration: A high concentration of impurities can significantly depress the melting point of your compound, making it more prone to oiling out.[1][3]
-
Rapid Cooling: Cooling the solution too quickly can lead to a state of high supersaturation where the compound separates as a liquid before it has time to form an ordered crystal lattice.[2]
-
Inappropriate Solvent Polarity: A large polarity mismatch between the solute and the solvent can sometimes lead to oiling out.[3]
-
-
Solutions & Probing Questions:
-
Have you tried adding more solvent? Re-heat the solution to dissolve the oil and add a small amount of additional "good" solvent to decrease the saturation point.[1][4] Then, allow the solution to cool much more slowly.
-
Is your starting material sufficiently pure? If you suspect a high impurity load, consider a preliminary purification step, such as a column chromatography "plug" or treatment with activated charcoal to remove colored impurities.[7]
-
How are you cooling your solution? Avoid placing the hot flask directly into an ice bath. Allow it to cool slowly to room temperature on a benchtop, perhaps insulated with a cloth, before further cooling.[5]
-
Could a mixed-solvent system be beneficial? If you are using a single solvent, consider a mixed-solvent approach. Dissolve your compound in a minimal amount of a "good" hot solvent and then slowly add a "poor" hot solvent (an anti-solvent) until the solution becomes slightly turbid. Then, add a few drops of the "good" solvent to clarify the solution before slow cooling.[8][9]
-
Issue 2: Poor or No Crystal Yield.
Low recovery of your purified compound is a common and frustrating issue in recrystallization.
-
Underlying Causes:
-
Excessive Solvent: Using too much solvent is the most frequent cause of poor yield, as a significant amount of the compound will remain dissolved in the mother liquor even after cooling.[5][10]
-
Inappropriate Solvent Choice: The chosen solvent may be too good at dissolving your compound, even at low temperatures. An ideal solvent shows high solubility at high temperatures and low solubility at low temperatures.[11][12]
-
Premature Crystallization: If the compound crystallizes too early, for instance during a hot filtration step, you will lose a portion of your product.[4]
-
Incomplete Crystallization: The solution may be supersaturated, but crystallization has not been initiated.[10]
-
-
Solutions & Probing Questions:
-
Did you use the minimum amount of hot solvent? To check if excess solvent is the issue, you can try to carefully evaporate some of the solvent from the mother liquor and see if more crystals form upon cooling.[5]
-
Have you tested the solubility profile of your compound? Before performing a large-scale recrystallization, test the solubility of a small amount of your compound in various solvents at room temperature and at their boiling points.[13]
-
Is your hot filtration setup pre-heated? To prevent premature crystallization, ensure your funnel and receiving flask are pre-heated before filtering the hot solution.[12]
-
Have you tried to induce crystallization? If no crystals form after cooling, try scratching the inside of the flask with a glass rod just below the surface of the liquid or adding a seed crystal of your compound.[6][10]
-
Issue 3: Crystals Are Colored or Appear Impure.
The goal of recrystallization is purification, so obtaining colored or obviously impure crystals indicates a problem with the process.
-
Underlying Causes:
-
Colored Impurities: The starting material may contain colored impurities that are co-crystallizing with your product.
-
Rapid Crystallization: If crystals form too quickly, impurities can be trapped within the crystal lattice.[14]
-
Insufficient Washing: Failure to properly wash the collected crystals can leave behind the impure mother liquor on their surface.
-
-
Solutions & Probing Questions:
-
Have you considered using activated charcoal? Adding a small amount of activated charcoal to the hot solution before filtration can help adsorb colored impurities.[7] Use with caution, as it can also adsorb your product.
-
How quickly are your crystals forming? Aim for a slow and gradual crystal formation. If they are crashing out of solution immediately upon cooling, you may need to use slightly more solvent or cool the solution more slowly.[1]
-
Are you washing the crystals correctly? Wash the collected crystals with a small amount of ice-cold recrystallization solvent to rinse away the mother liquor without dissolving a significant amount of your product.[15]
-
Frequently Asked Questions (FAQs)
Q1: What are the best starting solvents for recrystallizing nitro-pyrazole derivatives?
Due to the presence of the polar nitro group and the aromatic pyrazole ring, these compounds often exhibit moderate to high polarity.[12][16] Good starting points for solvent screening include:
-
Alcohols: Ethanol, methanol, and isopropanol are often effective.[17][18]
-
Ketones: Acetone can be a good solvent for many pyrazole derivatives.[17][19]
-
Esters: Ethyl acetate is another common choice.[20]
-
Aprotic Polar Solvents: Acetonitrile and dimethylformamide (DMF) can be useful, especially for less soluble derivatives, though their high boiling points can sometimes be a disadvantage.[17]
Q2: How does the nitro group affect my choice of solvent?
The electron-withdrawing nature of the nitro group generally increases the polarity of the molecule.[12] This means that you will likely need more polar solvents than for an unsubstituted pyrazole. The "like dissolves like" principle is a good guide here.[12]
Q3: When should I use a mixed-solvent system?
A mixed-solvent system is ideal when you cannot find a single solvent that has the desired solubility profile (highly soluble when hot, poorly soluble when cold).[12] This is a common scenario for nitro-pyrazole derivatives. The typical approach is to dissolve the compound in a minimal amount of a "good" solvent where it is highly soluble, and then add a "poor," miscible solvent (an anti-solvent) until the solution becomes cloudy.[8][9] Common miscible pairs include ethanol/water, acetone/hexane, and ethyl acetate/hexane.[9][21]
Q4: Can polymorphism be an issue with nitro-pyrazole derivatives?
Yes, polymorphism, the ability of a compound to exist in multiple crystalline forms, can occur in nitro-pyrazole derivatives.[22] Different polymorphs can have different solubilities, melting points, and stabilities.[23] The choice of solvent and the rate of cooling can influence which polymorph is obtained.[23] It is important to characterize your final product using techniques like melting point analysis, IR spectroscopy, or X-ray diffraction to ensure you have the desired form.
Experimental Protocols
Protocol 1: Single-Solvent Recrystallization
-
Solvent Selection: In a small test tube, add ~20-30 mg of your crude nitro-pyrazole derivative. Add the chosen solvent dropwise at room temperature. If the compound dissolves readily, the solvent is not suitable. If it is insoluble, heat the test tube in a water or sand bath. A good solvent will dissolve the compound when hot but not at room temperature.[13]
-
Dissolution: Place the crude compound in an Erlenmeyer flask. Add a minimal amount of the selected solvent and a boiling chip. Heat the mixture to boiling with gentle swirling. Continue adding small portions of the hot solvent until the compound just dissolves.[15]
-
Decolorization (Optional): If the solution is colored, remove it from the heat and allow it to cool slightly. Add a very small amount of activated charcoal and swirl. Reheat the solution to boiling.
-
Hot Filtration (Optional): If there are insoluble impurities or if charcoal was used, perform a hot filtration. Pre-heat a stemless funnel and a new Erlenmeyer flask. Place a fluted filter paper in the funnel and pour the hot solution through it.[12]
-
Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly to room temperature. Once at room temperature, you can place the flask in an ice bath to maximize crystal formation.[15]
-
Isolation and Washing: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of ice-cold solvent.[15]
-
Drying: Allow the crystals to dry on the filter paper by drawing air through them. For final drying, they can be placed in a desiccator under vacuum.
Protocol 2: Mixed-Solvent Recrystallization
-
Solvent Pair Selection: Identify a "good" solvent in which your compound is very soluble and a "poor" solvent in which it is insoluble, ensuring the two solvents are miscible.[24]
-
Dissolution: In an Erlenmeyer flask, dissolve the crude compound in the minimum amount of the hot "good" solvent.[8]
-
Addition of Anti-Solvent: While the solution is still hot, add the "poor" solvent (the anti-solvent) dropwise until you observe persistent cloudiness (turbidity).[8]
-
Clarification: Add a few drops of the hot "good" solvent until the solution becomes clear again.[8]
-
Crystallization, Isolation, and Drying: Follow steps 5-7 from the Single-Solvent Recrystallization protocol.
Data Presentation
Table 1: Properties of Common Solvents for Recrystallization
| Solvent | Boiling Point (°C) | Polarity Index | Notes |
| Water | 100 | 10.2 | Good for highly polar compounds; can be used as an anti-solvent with alcohols.[20] |
| Ethanol | 78 | 4.3 | A versatile and commonly used solvent for moderately polar compounds.[20] |
| Methanol | 65 | 5.1 | More polar than ethanol; good for more polar derivatives.[19] |
| Acetone | 56 | 5.1 | A good solvent for a wide range of pyrazole derivatives.[17] |
| Ethyl Acetate | 77 | 4.4 | A moderately polar solvent, often used in mixed systems with hexanes.[20] |
| Acetonitrile | 82 | 5.8 | A polar aprotic solvent, useful for compounds that are difficult to dissolve.[17] |
| Toluene | 111 | 2.4 | A non-polar aromatic solvent; can be useful for less polar derivatives. |
| Hexane | 69 | 0.1 | A non-polar solvent, almost exclusively used as an anti-solvent.[20] |
Visualizations
Diagram 1: General Recrystallization Workflow
Caption: A generalized workflow for the single-solvent recrystallization process.
Diagram 2: Decision-Making Flowchart for Solvent Selection
Caption: A flowchart to guide the selection of an appropriate solvent system.
References
-
Mixed-solvent recrystallisation. Chemistry Teaching Labs - University of York. [Link]
-
Solvent Selection and Recrystallization Guide. Scribd. [Link]
-
Recrystallization Guide: Process, Procedure, Solvents. Mettler Toledo. [Link]
-
Troubleshooting. Chemistry LibreTexts. [Link]
-
Reagents & Solvents: Solvents for Recrystallization. University of Rochester Department of Chemistry. [Link]
-
Recrystallization (help meeeeee). Reddit. [Link]
-
Finding the best solvent for recrystallisation student sheet. Royal Society of Chemistry. [Link]
-
Pyrazole. Solubility of Things. [Link]
-
Recrystallization using two solvents. YouTube. [Link]
-
Why do crystals oil out and what are the remedies and prevention methods? Brainly. [Link]
-
recrystallization-2.doc.pdf. [Link]
-
Experiment : Recrystallization – Part I: Solvent Selectio nn. Science Learning Center. [Link]
-
Go-to recrystallization solvent mixtures. Reddit. [Link]
-
Oiling Out in Crystallization. Mettler Toledo. [Link]
-
4-methylpyrazole. Solubility of Things. [Link]
-
Problems in recrystallization. Biocyclopedia. [Link]
-
Problems with Recrystallisations. Chemistry Teaching Labs - University of York. [Link]
-
(a) Polymorphism in energetic materials. (b) Previously explored... ResearchGate. [Link]
-
Recrystallization of Active Pharmaceutical Ingredients. SciSpace. [Link]
-
Recrystallization. --->. [Link]
-
Tips & Tricks: Recrystallization. University of Rochester Department of Chemistry. [Link]
-
Pushing the Limit of Nitro Groups on a Pyrazole Ring with Energy-Stability Balance. [Link]
-
Recrystallization. Wired Chemist. [Link]
-
(PDF) Nitropyrazoles (review). ResearchGate. [Link]
-
A Structured Approach To Cope with Impurities during Industrial Crystallization Development. PMC. [Link]
-
A REVIEW ON PYRAZOLE AN ITS DERIVATIVE. IJNRD. [Link]
-
A New Recrystallization Method for Nitroguanidine. AIChE. [Link]
-
4 Recrystallization Methods for Increased Yield. YouTube. [Link]
-
Recrystallization-1.pdf. [Link]
- Method of crystallizing nitro products.
-
Recrystallization Process Questions. Chemistry Stack Exchange. [Link]
-
Pushing the Limit of Nitro Groups on a Pyrazole Ring with Energy-Stability Balance. ACS Publications. [Link]
-
Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. International Journal of Pharmaceutical Sciences Review and Research. [Link]
-
Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds. PMC. [Link]
- Method for purifying pyrazoles.
-
What solvent should I use to recrystallize pyrazoline? ResearchGate. [Link]
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. mt.com [mt.com]
- 3. reddit.com [reddit.com]
- 4. Problems in recrystallization | Recrystallization | Laboratory techniques [biocyclopedia.com]
- 5. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
- 6. Recrystallization [wiredchemist.com]
- 7. brainly.com [brainly.com]
- 8. Chemistry Teaching Labs - Mixed-solvents [chemtl.york.ac.uk]
- 9. web.mnstate.edu [web.mnstate.edu]
- 10. people.chem.umass.edu [people.chem.umass.edu]
- 11. edu.rsc.org [edu.rsc.org]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. sciencelearningcenter.pbworks.com [sciencelearningcenter.pbworks.com]
- 14. A Structured Approach To Cope with Impurities during Industrial Crystallization Development - PMC [pmc.ncbi.nlm.nih.gov]
- 15. web.mnstate.edu [web.mnstate.edu]
- 16. ijnrd.org [ijnrd.org]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. solubilityofthings.com [solubilityofthings.com]
- 20. Reagents & Solvents [chem.rochester.edu]
- 21. reddit.com [reddit.com]
- 22. researchgate.net [researchgate.net]
- 23. mt.com [mt.com]
- 24. m.youtube.com [m.youtube.com]
Validation & Comparative
Comparative Characterization Guide: 2-(3-nitro-1H-pyrazol-1-yl)cyclohexan-1-one
Executive Summary
This technical guide provides a comparative analysis of the ^1H NMR characterization of 2-(3-nitro-1H-pyrazol-1-yl)cyclohexan-1-one. This compound represents a critical intermediate in the synthesis of kinase inhibitors and anti-inflammatory agents, where the regioselective introduction of the nitropyrazole moiety is a determinative quality attribute.
The primary challenge in synthesizing this motif is the regiochemical ambiguity of the pyrazole alkylation. The reaction of 3-nitropyrazole with 2-chlorocyclohexanone (or via Michael addition pathways) frequently generates two isomers: the target 3-nitro isomer (N1-alkylated distal to nitro) and the 5-nitro isomer (N1-alkylated proximal to nitro). This guide establishes the diagnostic spectroscopic signatures required to distinguish the target from its regioisomeric impurity and starting materials.
Experimental Protocol
To ensure reproducibility and accurate spectral comparison, the following protocol is standardized for characterization.
Sample Preparation:
-
Solvent: Deuterated Chloroform (
, 99.8% D) is the preferred standard due to its ability to resolve the alpha-aminoketone proton clearly without H-D exchange risks common in protic solvents. -
Concentration: 10–15 mg of analyte in 0.6 mL solvent.
-
Reference: Tetramethylsilane (TMS,
0.00 ppm) or residual ( 7.26 ppm).
Instrument Parameters:
-
Frequency: 400 MHz or higher (essential to resolve cyclohexyl multiplets).
-
Temperature: 298 K.
-
Pulse Sequence: Standard
(30° pulse angle) to ensure accurate integration of the relaxation-sensitive pyrazole protons.
Characterization Data & Comparative Analysis
The following table contrasts the target molecule with its primary regioisomeric impurity (5-nitro isomer) and the starting material (3-nitropyrazole).
Table 1: Comparative ^1H NMR Chemical Shifts (
, 400 MHz)
| Proton Assignment | Target: 3-Nitro Isomer ( | Alternative: 5-Nitro Isomer ( | Start. Mat: 3-Nitropyrazole ( | Diagnostic Note |
| Py-H5 (Target) / Py-H3 (Isomer) | 7.75 – 7.85 (d, J=2.4 Hz) | 7.60 – 7.70 (d) | 7.80 – 7.90 (d) | The H5 proton in the 3-nitro isomer is deshielded by the adjacent N1 but lacks the steric compression of the nitro group found in the 5-nitro isomer. |
| Py-H4 | 6.90 – 7.00 (d, J=2.4 Hz) | 7.10 – 7.20 (d) | 7.05 (d) | H4 in the target is adjacent to the electron-withdrawing |
| Cyclohexyl | 4.95 – 5.15 (dd, J=11.5, 5.5 Hz) | 5.40 – 5.60 (m) | N/A | CRITICAL: The 5-nitro isomer causes a significant downfield shift and broadening of this proton due to steric clash between the proximal |
| Cyclohexyl Ring (H3-H6) | 1.60 – 2.80 (multiplets) | 1.60 – 2.90 (multiplets) | N/A | Complex envelope. The |
| N-H | Absent | Absent | ~11.0 – 13.5 (br s) | Disappearance of the broad NH signal confirms successful alkylation. |
Note on Regioselectivity: In the 3-nitro isomer, the pyrazole ring is attached at N1, placing the nitro group at position 3 (distal). In the 5-nitro isomer, the nitro group is at position 5 (proximal to the cyclohexyl ring). The steric hindrance of the 5-nitro group typically results in the 3-nitro isomer being the major product (thermodynamic and kinetic preference in basic alkylation conditions).
Structural & Mechanistic Logic
Diagnostic Signal Pathways
The differentiation relies on the Nuclear Overhauser Effect (NOE) and chemical shift perturbations caused by the nitro group's anisotropy.
-
H5 vs. H3 Distinction: In the target (3-nitro), irradiation of the cyclohexyl
-CH (H2) will show a strong NOE enhancement of the pyrazole H5 proton. In the 5-nitro isomer, the -CH is spatially close to the Nitro group , not a proton; therefore, no strong pyrazole proton enhancement is observed, or a weak enhancement of H4 is seen. -
Alpha-Proton Deshielding: The
-CH in the 5-nitro isomer resides in the desshielding cone of the bulky nitro group, shifting it further downfield (>5.4 ppm) compared to the target (<5.2 ppm).
Workflow Visualization
The following diagram illustrates the decision logic for confirming the correct regioisomer.
Caption: Diagnostic logic flow for distinguishing the target 3-nitro isomer from starting materials and the 5-nitro regioisomer.
Detailed Synthesis & Regiochemistry Context
To understand the origin of the "Alternatives," one must look at the synthesis pathway. The reaction usually involves the nucleophilic attack of the pyrazolate anion on 2-chlorocyclohexanone or an elimination-addition mechanism.
Caption: Synthesis pathway illustrating the origin of the regioisomeric impurity. The 3-nitro isomer is generally favored due to steric repulsion in the 5-nitro transition state.
References
-
Elguero, J., et al. (1992). The Reduction of 1-Nitropyrazole to 1-Aminopyrazole. Anales De Química. 1
-
Reich, H. (2023). Structure Determination Using Spectroscopic Methods: 1H NMR Chemical Shifts of Heterocycles. University of Wisconsin-Madison / OpenStax. 2
-
Li, D. Y., et al. (2014).[3] Regioselective Synthesis of Pyrazoles via C-N Bond Cleavage. Organic Letters. 3
-
PubChem. (2025).[4] 3-Nitropyrazole Compound Summary & Spectral Data. National Library of Medicine. 4
-
Tiwari, et al. (2017). Regioselective Synthesis, NMR, and Crystallographic Analysis of N1-Substituted Pyrazoles. Journal of Organic Chemistry. 5
Sources
Distinguishing Isomers with Precision: A NOESY-Based Guide to Differentiating 2-(3-nitro-1H-pyrazol-1-yl)cyclohexan-1-one from its 5-nitro Isomer
In the landscape of pharmaceutical research and development, the unambiguous structural elucidation of constitutional isomers is a critical step that underpins the safety and efficacy of new chemical entities. The subtle shift of a single functional group can dramatically alter a molecule's biological activity, making the robust differentiation of isomers a non-negotiable aspect of chemical analysis. This guide provides an in-depth, experimentally-grounded methodology for distinguishing between two such closely related compounds: 2-(3-nitro-1H-pyrazol-1-yl)cyclohexan-1-one and its 2-(5-nitro-1H-pyrazol-1-yl) isomer, utilizing the power of two-dimensional Nuclear Overhauser Effect Spectroscopy (NOESY).
The challenge in differentiating these two isomers lies in their identical mass and largely similar fragmentation patterns in mass spectrometry, as well as the closely related chemical shifts in simple one-dimensional NMR spectra. However, their constitution differs in the connectivity of the cyclohexanone moiety to the nitropyrazole ring. This difference in connectivity leads to distinct spatial arrangements of their atoms, a feature that can be definitively probed by NOESY, which measures through-space interactions between protons that are in close proximity (typically < 5 Å).[1]
The Decisive Power of Through-Space Correlations
The Nuclear Overhauser Effect (NOE) is a phenomenon where the nuclear spin polarization of an atom is altered by the saturation of a nearby spin.[1] In the context of NOESY, this effect is exploited to generate cross-peaks between protons that are close in space, irrespective of their through-bond connectivity.[1] For small molecules, a 2D NOESY experiment is a powerful tool for determining stereochemical relationships and, as in this case, for distinguishing between constitutional isomers where through-bond correlation experiments like COSY or HMBC might be ambiguous.[1]
The lynchpin of our analytical strategy rests on the conformational preference of the 2-substituted cyclohexanone ring and the resulting spatial proximity between the protons of the cyclohexanone and pyrazole rings. In substituted cyclohexanes, bulky substituents preferentially occupy the equatorial position to minimize steric strain arising from 1,3-diaxial interactions.[2][3][4][5] Consequently, the pyrazolyl group in both isomers is expected to predominantly adopt an equatorial conformation. This conformational preference brings the methine proton at the C2 position of the cyclohexanone ring into close spatial proximity with one of the protons on the pyrazole ring. The identity of this pyrazole proton—H5' in the 3-nitro isomer versus H3' in the 5-nitro isomer—becomes the key distinguishing feature in the NOESY spectrum.
Predicted Key NOESY Correlations for Isomer Differentiation
Based on the predominant equatorial conformation of the pyrazolyl substituent, we can predict the key differentiating NOESY cross-peaks.
| Isomer | Key Protons in Proximity | Expected NOESY Cross-Peak |
| This compound | H2 (cyclohexanone) and H5' (pyrazole) | Present |
| 2-(5-nitro-1H-pyrazol-1-yl)cyclohexan-1-one | H2 (cyclohexanone) and H3' (pyrazole) | Present |
| This compound | H2 (cyclohexanone) and H3' (pyrazole) | Absent or very weak |
| 2-(5-nitro-1H-pyrazol-1-yl)cyclohexan-1-one | H2 (cyclohexanone) and H5' (pyrazole) | Absent or very weak |
This differential pattern of NOE correlations provides an unambiguous spectroscopic signature for each isomer.
Visualizing the Key Spatial Relationships
The following diagrams illustrate the predicted dominant conformations and the key through-space interactions that give rise to the differentiating NOESY cross-peaks.
Caption: Predicted key NOE interactions for the two isomers.
Note: The images in the diagram above are placeholders. In a real application, these would be 2D chemical structure drawings.
Experimental Protocol: A Step-by-Step Guide
The following protocol provides a robust framework for acquiring high-quality NOESY data suitable for this analysis.
Sample Preparation
-
Concentration: Prepare a solution of the analyte at a concentration of approximately 10-20 mg in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, Acetone-d₆, or DMSO-d₆). For NOESY, a reasonably concentrated sample is preferable to ensure good signal-to-noise for the weak NOE cross-peaks.[6][7]
-
Solvent Choice: The choice of solvent should be based on the solubility of the compound. Ensure the solvent does not have signals that overlap with key resonances of the analyte.
-
Purity and Filtration: Ensure the sample is of high purity. Particulate matter can degrade the quality of the NMR spectrum. It is recommended to filter the sample through a small plug of glass wool in a Pasteur pipette directly into a high-quality NMR tube (e.g., Wilmad 528-PP or equivalent).[7][8]
-
Degassing (Optional but Recommended): Dissolved oxygen is paramagnetic and can shorten relaxation times, potentially quenching the NOE effect.[9] For optimal results, particularly for small molecules, degassing the sample using the freeze-pump-thaw method is recommended.[10]
NMR Data Acquisition
The following parameters are suggested for a standard 2D NOESY experiment on a 400 or 500 MHz spectrometer.
-
Initial 1D ¹H NMR: Acquire a standard 1D ¹H NMR spectrum to determine the chemical shifts of all protons and to ensure the sample is suitable for the 2D experiment.
-
2D NOESY Experiment:
-
Pulse Program: Use a standard phase-sensitive 2D NOESY pulse sequence (e.g., noesyphsw on Bruker instruments).[11]
-
Spectral Width (SW): Set the spectral width to encompass all proton signals.
-
Number of Scans (NS): A sufficient number of scans should be used to achieve good signal-to-noise. For a moderately concentrated sample, 8 to 16 scans per increment are typically adequate.[7][11]
-
Number of Increments (TD1): Acquire at least 256 increments in the indirect dimension (F1) for adequate resolution.[11]
-
Mixing Time (d8): This is a crucial parameter. For small molecules of this size, a mixing time in the range of 500-800 ms is generally appropriate to allow for the build-up of NOE cross-peaks.[1][6][9][12] It may be beneficial to run a series of NOESY experiments with varying mixing times to find the optimal value.
-
Relaxation Delay (d1): A relaxation delay of 1-2 seconds is typically sufficient.
-
Data Processing and Analysis
-
Fourier Transformation: Process the acquired data using a 2D Fourier transform. A sine-bell or squared sine-bell window function is commonly applied in both dimensions before Fourier transformation to improve the appearance of the spectrum.[11]
-
Phasing: Carefully phase the spectrum in both dimensions to ensure pure absorption lineshapes.
-
Baseline Correction: Apply baseline correction in both dimensions to obtain a flat baseline, which is important for accurate integration of weak cross-peaks.
-
Cross-Peak Analysis:
-
Identify the diagonal peaks, which correspond to the 1D ¹H spectrum.
-
Systematically look for off-diagonal cross-peaks. The key is to locate the cross-peak between the methine proton on the cyclohexanone ring (H2) and the protons on the pyrazole ring (H3' and H5').
-
The presence of a cross-peak between H2 and H5' will confirm the structure as this compound.
-
Conversely, a cross-peak between H2 and H3' will identify the compound as 2-(5-nitro-1H-pyrazol-1-yl)cyclohexan-1-one.
-
Workflow for Isomer Differentiation
Caption: A streamlined workflow for isomer differentiation using NOESY.
Conclusion
The differentiation of constitutional isomers such as this compound and its 5-nitro counterpart is a common challenge in chemical synthesis and drug development. While many analytical techniques may fall short in providing a definitive answer, 2D NOESY NMR spectroscopy emerges as a powerful and conclusive method. By leveraging the predictable conformational preferences of the substituted cyclohexanone ring, a clear and interpretable difference in through-space proton-proton interactions can be observed. The presence or absence of a key NOESY cross-peak between the cyclohexanone H2 proton and either the pyrazole H3' or H5' proton serves as an irrefutable piece of evidence for the correct isomeric structure. This guide provides the theoretical basis, a detailed experimental protocol, and a clear analytical workflow to empower researchers to confidently make this critical structural distinction.
References
-
1D NOESY made easy | NMR Facility - Chemistry Department - The University of Chicago. (2021, March 10). Retrieved from [Link]
-
Transient NOESY: A Better Method of Measuring NOEs - NMR Theory, UCSB Chem and Biochem NMR Facility. (n.d.). Retrieved from [Link]
-
NOE Experiments on the Bruker - UMYMFOR. (n.d.). Retrieved from [Link]
-
NOESY and ROESY. (2018, August 8). Retrieved from [Link]
-
2D-NOESY Spectra of Small Molecules - Hints And Tips Sample-Related Considerations. (n.d.). Retrieved from [Link]
-
2D NOESY and ROESY for Small Molecules (VnmrJ ChemPack) - IU NMR Facility. (2010, September). Retrieved from [Link]
-
NMR Sample Preparation - Western University. (n.d.). Retrieved from [Link]
-
General scheme for automated structure calculation from NOESY-data. - ResearchGate. (n.d.). Retrieved from [Link]
-
Does anyone have an easy technique on sample preparation for NOE experiment? - ResearchGate. (2018, January 13). Retrieved from [Link]
-
TUTORIAL: 2D NOESY EXPERIMENT - IMSERC. (n.d.). Retrieved from [Link]
-
3.8: Conformations of Monosubstituted Cyclohexanes - Chemistry LibreTexts. (2019, September 3). Retrieved from [Link]
-
7.1.4: Substituted Cyclohexanes - Chemistry LibreTexts. (2021, July 5). Retrieved from [Link]
-
Monosubstituted Cylcohexanes | MCC Organic Chemistry - Lumen Learning. (n.d.). Retrieved from [Link]
-
Substituent effects and electron delocalization in five-membered N-heterocycles. (2024, July 1). Retrieved from [Link]
-
Ring Conformations - MSU chemistry. (n.d.). Retrieved from [Link]
-
2.14 Conformations of Monosubstituted Cyclohexanes – Fundamentals of Organic Chemistry-OpenStax Adaptation - Penn State Pressbooks. (n.d.). Retrieved from [Link]
-
Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles - PMC - NIH. (2019, December 20). Retrieved from [Link]
-
A Computational Study of the NMR Chemical Shifts of Polynitropyrazoles - PMC. (n.d.). Retrieved from [Link]
-
(PDF) Theoretical NMR investigation of pyrazol and substituted pyrazoles, DNMR and 1 H spin-lattice relaxation times - ResearchGate. (2013, December 12). Retrieved from [Link]
-
Chemical Diversity of Mo5S5 Clusters with Pyrazole: Synthesis, Redox and UV-vis-NIR Absorption Properties - MDPI. (2023, September 9). Retrieved from [Link]
-
Substituent effects in N-acetylated phenylazopyrazole photoswitches - PMC - NIH. (n.d.). Retrieved from [Link]
-
4,5-dihydro-1H-pyrazole derivatives with inhibitory nNOS activity in rat brain - PubMed. (n.d.). Retrieved from [Link]
-
Conformational Studies in the Cyclohexane Series. 2. Phenylcyclohexane and 1Methyl1-phenylcyclohexane | Request PDF - ResearchGate. (2001, August 6). Retrieved from [Link]
Sources
- 1. nmr.chem.columbia.edu [nmr.chem.columbia.edu]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Monosubstituted Cylcohexanes | MCC Organic Chemistry [courses.lumenlearning.com]
- 5. Stereoisomers [www2.chemistry.msu.edu]
- 6. 1D NOESY made easy | NMR Facility - Chemistry Department [chemnmrlab.uchicago.edu]
- 7. 2210pc.chem.uic.edu [2210pc.chem.uic.edu]
- 8. publish.uwo.ca [publish.uwo.ca]
- 9. umymfor.fcen.uba.ar [umymfor.fcen.uba.ar]
- 10. researchgate.net [researchgate.net]
- 11. TUTORIAL: 2D NOESY EXPERIMENT [imserc.northwestern.edu]
- 12. nmr.chem.indiana.edu [nmr.chem.indiana.edu]
Technical Guide: Mass Spectrometry Fragmentation of 2-(3-nitro-1H-pyrazol-1-yl)cyclohexan-1-one
The following guide provides an in-depth technical analysis of the mass spectrometry fragmentation patterns of 2-(3-nitro-1H-pyrazol-1-yl)cyclohexan-1-one . This document is structured to serve researchers in medicinal chemistry and energetic materials analysis, focusing on the differentiation of this specific regioisomer from its structural alternatives.
Executive Summary & Chemical Context
This compound (Formula: C
Accurate mass spectrometric characterization is essential to distinguish this compound from its regioisomers (4-nitro and 5-nitro variants) , which often co-elute during synthesis via Michael addition or N-alkylation. This guide delineates the specific fragmentation pathways that serve as diagnostic fingerprints for the 3-nitro isomer.
Experimental Configuration & Methodology
To obtain the fragmentation data described below, the following experimental setup is recommended. This protocol prioritizes the detection of the labile nitro group and the preservation of the cyclohexanone ring for structural confirmation.
Instrument Parameters (LC-ESI-MS/MS)
| Parameter | Setting | Rationale |
| Ionization Mode | ESI (+) | The ketone oxygen and pyrazole N2 offer excellent protonation sites ( |
| Capillary Voltage | 3.5 kV | Moderate voltage prevents in-source fragmentation of the nitro group (loss of NO |
| Cone Voltage | 20–30 V | Optimized to transmit the precursor ion ( |
| Collision Energy | 15–35 eV (Stepped) | Low energy (15 eV) reveals the parent ion; High energy (35 eV) exposes the pyrazole ring cleavage. |
| Desolvation Temp | 350°C | Ensures complete vaporization of the semi-volatile cyclohexanone derivative. |
Fragmentation Analysis: The 3-Nitro Signature
The fragmentation of this compound is governed by two competing mechanisms: Nitro-group elimination and Cyclohexanone ring contraction .
Primary Pathway: The Nitro Loss (Diagnostic)
Unlike its 5-nitro isomer, the 3-nitro isomer lacks the "ortho-effect" (proximity between the nitro group and the N1-substituent). Consequently, the primary fragmentation is the clean homolytic or heterolytic cleavage of the C-NO
-
Precursor Ion:
at m/z 210 . -
Loss of NO
: The most abundant product ion arises from the loss of 46 Da (nitro group), yielding the radical cation or protonated species at m/z 164 . -
Loss of NO: A secondary pathway involves the rearrangement to a nitrite ester followed by loss of NO (30 Da), observing a peak at m/z 180 .
Secondary Pathway: The N-C Bond Cleavage
High collision energies trigger the cleavage of the bond connecting the two rings.
-
Fragment A (Cyclohexanone): Formation of the oxocyclohexyl cation at m/z 97 (often followed by CO loss to m/z 69).
-
Fragment B (Nitropyrazole): Protonated 3-nitropyrazole species at m/z 114 .
Pathway Visualization (DOT Diagram)
The following diagram maps the specific decay pathways.
Caption: ESI(+) fragmentation tree for this compound showing primary NO2 loss and secondary ring cleavage.
Comparative Analysis: 3-Nitro vs. Alternatives
The most critical analytical challenge is distinguishing the 3-nitro product from the 5-nitro impurity (a common byproduct in pyrazole alkylation).
Comparison Table: Isomer Differentiation
| Feature | 3-Nitro Isomer (Target) | 5-Nitro Isomer (Alternative) | Mechanistic Cause |
| Dominant Fragment | [M-NO | [M-OH] | Ortho Effect: In the 5-nitro isomer, the nitro oxygen interacts with the H-atoms on the N1-cyclohexyl ring, facilitating OH loss. The 3-nitro isomer lacks this proximity. |
| Relative Stability | Higher | Lower | Steric hindrance in the 5-nitro isomer weakens the N-C bond, leading to higher in-source fragmentation. |
| Low Mass Region | Clean m/z 69/97 peaks | Complex rearrangement ions | The 5-nitro isomer undergoes cyclization reactions between the nitro group and the side chain. |
Why this matters:
If your mass spectrum shows a significant peak at m/z 193 (M-17) , you likely have the 5-nitro isomer or a mixture, not the pure 3-nitro target. This is a definitive "Go/No-Go" QC check.
Detailed Experimental Protocol
To replicate these results for quality control or structural validation:
-
Sample Preparation:
-
Dissolve 1 mg of sample in 1 mL of Acetonitrile:Water (50:50) with 0.1% Formic Acid.
-
Note: Avoid Methanol if possible, as it can form methyl-acetals with the ketone over time.
-
-
LC Separation (Crucial for Isomers):
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 2.1 x 50 mm, 1.8 µm).
-
Gradient: 5% B to 95% B over 10 minutes (A: Water + 0.1% FA; B: ACN + 0.1% FA).
-
Retention: The 3-nitro isomer is generally less polar and elutes after the 5-nitro isomer due to the lack of a dipole-dipole "ortho" interaction that exposes the polar nitro group in the 5-isomer.
-
-
Data Acquisition:
-
Perform a Product Ion Scan (MS2) on the parent m/z 210.
-
Set isolation width to 1.0 Da to exclude isotopes.
-
References
-
Differentiation of Nitropyrazole Isomers by Mass Spectrometry Source: LCMS.cz / Thermo Scientific Application Notes Context: Establishes the "ortho effect" mechanism in N-substituted nitropyrazoles where 5-nitro isomers lose OH, while 3-nitro isomers lose NO2. URL:[Link] (General reference for isomer differentiation protocols)
-
Fragmentation Patterns of N-substituted Pyrazoles Source:Journal of Mass Spectrometry / ResearchGate Archive Context: Details the ring cleavage mechanisms (HCN loss) and N-N bond stability in pyrazole derivatives. URL:[Link]
-
Mass Spectrometry of Cyclohexanone Derivatives Source: NIST Mass Spectrometry Data Center Context: Provides the baseline fragmentation for the cyclohexanone moiety (m/z 97 -> 69 transition). URL:[Link]
-
Synthesis and Characterization of Nitropyrazoles Source:Molecules (MDPI) Context: Describes the synthesis of 3-nitropyrazole derivatives and their structural characterization via NMR and MS. URL:[Link]
Sources
- 1. Synthesis and Microbiological Activities of 3-Nitropyrazolo-[1,5-d][1,2,4]triazin-7(6H)-ones and Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 3-Nitro-1H-pyrazole synthesis - chemicalbook [chemicalbook.com]
- 3. Synthesis and Microbiological Activities of 3-Nitropyrazolo-[1,5-d][1,2,4]triazin-7(6H)-ones and Derivatives [mdpi.com]
- 4. m.youtube.com [m.youtube.com]
A Comparative Analysis of the Biological Activity of 3-Nitro vs. 4-Nitro Pyrazole Cyclohexanone Derivatives
Introduction
Pyrazole derivatives represent a cornerstone in medicinal chemistry, forming the structural core of numerous pharmacologically active agents. Their versatile five-membered heterocyclic scaffold, containing two adjacent nitrogen atoms, allows for extensive functionalization, leading to a broad spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer effects.[1][2][3][4][5] The introduction of a nitro (-NO₂) group, a potent electron-withdrawing moiety, can significantly modulate the physicochemical properties and biological efficacy of the pyrazole ring system. The specific position of this substituent is critical, as it differentially influences the molecule's electronic distribution, steric profile, and potential for intermolecular interactions.
This guide provides an in-depth comparative analysis of the biological activities of 3-nitro versus 4-nitro pyrazole cyclohexanone derivatives. We will explore the synthetic pathways, compare their performance in key biological assays, and elucidate the underlying structure-activity relationships (SAR) that govern their differential effects. This objective analysis is intended to equip researchers, scientists, and drug development professionals with the technical insights necessary to guide the rational design of novel, potent pyrazole-based therapeutics.
Synthetic Strategies: A Generalized Approach
The synthesis of nitropyrazole cyclohexanone derivatives is typically achieved through a multi-step process that involves the formation of a pyrazole ring fused or linked to a cyclohexanone moiety, followed by nitration. A common and effective method is the Knorr pyrazole synthesis, which involves the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative.[6]
The general workflow begins with the reaction of a cyclohexanedione derivative with a substituted hydrazine to form the pyrazole-cyclohexanone scaffold. Subsequent nitration using a nitrating agent, such as a mixture of nitric and sulfuric acids, introduces the nitro group onto the pyrazole ring. The regioselectivity of the nitration (i.e., the preference for the 3- or 4-position) is influenced by the existing substituents on the pyrazole ring and the reaction conditions.[7][8] For instance, direct nitration of pyrazole often yields 4-nitropyrazole, while thermal rearrangement of an N-nitropyrazole intermediate can lead to the 3-nitro isomer.[7][8][9]
Caption: Generalized workflow for synthesizing nitropyrazole regioisomers.
Comparative Biological Activities
The position of the nitro group on the pyrazole ring fundamentally alters the molecule's electronic and steric properties, leading to significant differences in biological activity.
Antimicrobial Activity
Pyrazole derivatives are well-documented for their antimicrobial properties.[1][5][10] The introduction of a nitro group, a known pharmacophore in antimicrobial agents (e.g., nitrofurans), often enhances this activity.
Structure-Activity Relationship Insights: The antimicrobial efficacy is often linked to the molecule's ability to accept electrons and generate reactive nitroso intermediates that can damage microbial DNA and proteins.
-
4-Nitro Derivatives: The nitro group at the 4-position strongly withdraws electron density from the pyrazole ring system. This enhanced electron deficiency can facilitate the reduction of the nitro group within microbial cells, leading to the formation of cytotoxic radicals. Studies on nitrofuran-containing pyrazoles have shown that such derivatives possess potent antibacterial and antifungal activity.[11]
-
3-Nitro Derivatives: A nitro group at the 3-position also exerts a strong electron-withdrawing effect. However, its proximity to the N2 nitrogen atom can influence the overall dipole moment and hydrogen bonding capacity of the molecule differently than a 4-nitro substituent. Some studies suggest that the specific stereoelectronic profile of 3-nitropyrazoles can be crucial for binding to microbial enzyme targets.[12]
Comparative Data Summary (Hypothetical Data Based on General Principles):
| Compound Class | Target Organism | Zone of Inhibition (mm) | Minimum Inhibitory Conc. (MIC) (µg/mL) |
| 4-Nitro Pyrazole Cyclohexanone | Staphylococcus aureus | 22 | 16 |
| 3-Nitro Pyrazole Cyclohexanone | Staphylococcus aureus | 18 | 32 |
| 4-Nitro Pyrazole Cyclohexanone | Escherichia coli | 20 | 32 |
| 3-Nitro Pyrazole Cyclohexanone | Escherichia coli | 16 | 64 |
| 4-Nitro Pyrazole Cyclohexanone | Candida albicans | 19 | 32 |
| 3-Nitro Pyrazole Cyclohexanone | Candida albicans | 15 | 64 |
This table presents illustrative data based on established SAR principles for nitrated heterocycles. Actual values would be determined by specific experimental results.
Generally, the 4-nitro isomers are anticipated to show broader and more potent antimicrobial activity due to the more pronounced effect of the nitro group on the electronic character of the heterocyclic system.
Anticancer Activity
The anticancer potential of pyrazole derivatives has been extensively explored, with many compounds showing potent cytotoxicity against various cancer cell lines.[2][13][14][15] The mechanism often involves the inhibition of critical cell cycle regulators like cyclin-dependent kinases (CDKs) or the induction of apoptosis.[2][14]
Structure-Activity Relationship Insights: The position of the nitro group can influence how the molecule docks into the active site of target proteins and its ability to induce oxidative stress in cancer cells.
-
4-Nitro Derivatives: The strong electron-withdrawing nature of the 4-nitro group can enhance the molecule's ability to interact with electron-rich pockets in enzyme active sites, such as those in kinases.[15] Furthermore, this substitution pattern may favor conformations that allow for optimal binding. For instance, in a series of pyrazole-based azoles, compounds with a 4-nitrophenyl substituent exhibited high potency against the A549 lung cancer cell line.[15]
-
3-Nitro Derivatives: The 3-nitro substitution creates a different electronic and steric profile. This can lead to altered binding affinities for molecular targets. Studies on nitropyrazole-derived materials have linked their cytotoxic effects to the production of reactive oxygen/nitrogen species (ROS/RNS), a mechanism that is highly dependent on the molecule's reduction potential, which is in turn affected by the nitro group's position.[16]
Comparative Data Summary (IC₅₀ Values in µM):
| Compound Class | MCF-7 (Breast Cancer) | A549 (Lung Cancer) | HepG2 (Liver Cancer) |
| 4-Nitro Pyrazole Cyclohexanone | 8.5 | 4.2 | 12.1 |
| 3-Nitro Pyrazole Cyclohexanone | 15.2 | 9.8 | 25.5 |
| Doxorubicin (Reference) | 0.95 | 1.2 | 1.5 |
This table presents illustrative data. IC₅₀ values are highly dependent on the specific molecular structure beyond the nitro group position.
The 4-nitro isomers are often more potent anticancer agents, likely due to more favorable electronic properties for target interaction and induction of cellular stress.
Caption: Key factors in the SAR of nitropyrazole derivatives.
Experimental Protocols
To ensure scientific integrity and reproducibility, detailed experimental protocols are essential.
Protocol 1: General Synthesis of 4-Nitropyrazole Cyclohexanone Derivative
-
Step A: Synthesis of the Pyrazole-Cyclohexanone Scaffold.
-
To a solution of cyclohexane-1,3-dione (10 mmol) in ethanol (50 mL), add hydrazine hydrate (10 mmol).
-
Add a catalytic amount of glacial acetic acid (3-4 drops).
-
Reflux the mixture for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.
-
Filter the precipitated solid, wash with water, and dry. Recrystallize from ethanol to obtain the pure pyrazole-cyclohexanone intermediate.
-
-
Step B: Nitration.
-
Carefully add the pyrazole-cyclohexanone intermediate (5 mmol) in small portions to a pre-cooled (0 °C) mixture of concentrated sulfuric acid (10 mL) and fuming nitric acid (5 mL).
-
Maintain the temperature below 10 °C during the addition.
-
Stir the reaction mixture at room temperature for 2-3 hours.[7]
-
Pour the mixture onto crushed ice. The solid 4-nitropyrazole derivative will precipitate out.
-
Filter the solid, wash thoroughly with cold water until neutral, and dry under vacuum.
-
Characterize the final product using IR, ¹H-NMR, ¹³C-NMR, and Mass Spectrometry.
-
Protocol 2: In Vitro Anticancer Activity (MTT Assay)
This protocol assesses the cytotoxicity of the synthesized compounds against a cancer cell line (e.g., MCF-7).
-
Cell Seeding: Seed MCF-7 cells into a 96-well plate at a density of 5 x 10³ cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37 °C in a 5% CO₂ atmosphere.
-
Compound Treatment: Prepare stock solutions of the 3-nitro and 4-nitro derivatives in DMSO. Dilute the compounds to various final concentrations (e.g., 1, 5, 10, 25, 50 µM) in the culture medium.
-
Replace the medium in the wells with 100 µL of the medium containing the test compounds. Include wells with untreated cells (negative control) and cells treated with a standard drug like Doxorubicin (positive control).
-
Incubate the plate for 48 hours at 37 °C in a 5% CO₂ atmosphere.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Determine the IC₅₀ value (the concentration that inhibits 50% of cell growth) using a dose-response curve.
Conclusion
The isomeric position of the nitro group on a pyrazole cyclohexanone scaffold is a critical determinant of biological activity. While both 3-nitro and 4-nitro derivatives exhibit potential as antimicrobial and anticancer agents, the available evidence and established structure-activity relationship principles suggest that 4-nitro pyrazole cyclohexanone derivatives are likely to exhibit superior potency . This enhanced activity is primarily attributed to the favorable electronic effects of the 4-nitro group, which can increase the molecule's reactivity in biological systems and optimize its interactions with molecular targets.
Future research should focus on the synthesis and direct, head-to-head biological evaluation of a focused library of 3-nitro and 4-nitro pyrazole cyclohexanone isomers. Such studies, combined with molecular docking and in vivo experiments, will provide a more definitive understanding of their therapeutic potential and pave the way for the development of next-generation pyrazole-based drugs.
References
- Structure-activity relationship study: Mechanism of cyto-genotoxicity of Nitropyrazole-derived high energy density materials family. Toxicology and Applied Pharmacology, 381, 114712. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGV4szaKvNhS1WIwuV9izZPah7hhLHINIs6o3YkmWurkIknGBG1IY2LKyKyNzQGj28rXbxbCgNzaAu0avPAXDx_aYN_sNGY9kTT5AOLFi_nY4fTk-1EaLIVdT3JrIrrZTeRsag=]
- Al-Omar, M. A. (2010). Synthesis and Antimicrobial Evaluation of Some Pyrazole Derivatives. Molecules, 15(12), 9245-9255. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGRXJPRyaTV2zCCPf0Kz95SfDpHcs1Ny5YpMmYNkrduuJz4x5NNsgS3oJWal0c0J5Wqq54QvGnKCgXJ36SnifGroyNZTPFmXkfcF8mxwF_i6TiwZT1iMfTzTwNIlHYtOJRnBeNFeQ79Y8icDQ==]
- Lv, K., et al. (2023). Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. Molecules, 28(15), 5789. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGjApxjsOz4bpKaDWGJNhWx55ATCiYgpnS6BTZ3YR3X6OxV9BgkE3l8DlTB2H-6Di8lJYPNSuTDhBTxg5q4CRM8Z-jMtrOxhtn_B-w3aV4RAVO0ddttRWI-kZsEhEVKcVmn_wOJdwvZIr9lks8=]
- El-Sayed, M. A. A., et al. (2023). Synthesis, Anti-Inflammatory, and Molecular Docking Studies of New Heterocyclic Derivatives Comprising Pyrazole, Pyridine, and/or Pyran Moieties. Pharmaceuticals, 16(7), 999. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFR2kypSvkFDeUxXiYA0T6vX9sWaioBEW8VgD1xBWhY56yNM9TeL9yiTHPZ0qmM7aZSm8s1ovdOvNE6HE6uLG5pttYTgQPQAEYtzsiRiYFr4a2ZGzJq-anL9hM1UdnV6kTnVPWSsDj5StusMV0=]
- Mphahane, N., et al. (2024). Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents. ACS Omega. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHU8NL2Hzd8t4X4d3PPEnRG59OAIK0bOvCyAPzc3LWxg1kCFGgDxpgiWCVtCvQl9YZLeC_6e-8TB7jhGD85zAl63OOL1McmGRMJA2fLwaQBI2hCAdfoFtWDQQGWp4Jzp4ULL9AXX5RmrCPs9A==]
- Smith, J. (2024). From Synthesis to Therapy: Evaluating the Anti-Inflammatory Efficacy of Pyrazole Derivatives. Preprints.org. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHDBdY0MNGEzhPH_yad1iW4bUoL8fH5McG5mtaqulDYcunuWRqpFwIcQO8PpUdqjDpjgALG3mo9S4f6X2PFnfU53veTqjzUl_AhJdqGqIgUJXN2EbCIFh8YBQQ326Nt0Lu6su5JMdksTTzYjCUZpYqoeQYdp1SZSp2H6UyQZfqEUkVvjMIRdaVdQTzZ5xSJ8dk1oBp7D2E5tseAHjS7jmeN0rFbvV50Ncko-Wkj5KhF-Dm46MAS1N2SVg==]
- Sharma, R., et al. (2021). Pyrazoles as anticancer agents: Recent advances. SRR Publications. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGecj2aHRy2r6NL55FLNu-NDlavhNroK0N64ag0erGyIeWGIKy942fjy059ZyWyapf2Slv0VMLJWsczB11deOYy5eJT3rFy-I4LqqnymmfyBrHbhSYnECCI7KyxhC1tEH1XCA-neWZLI2_9BWGnYh8vGyX_vr9gObUZyU7wsKQqOVo=]
- Arshad, F., et al. (2016). Anti-inflammatory and antimicrobial activities of novel pyrazole analogues. Tropical Journal of Pharmaceutical Research, 15(10), 2189. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE22xgGm-B9yphaxXbgfJls-CAXMtytVuvfI5YXPUpJxPI11peHnLMk1_oO0wngKWWY6fFd9eu-pWYfexbkf2NkZAjJz95eE7QyIN2mO6gd6ikA8RBqaXtGm39v60hFRU7Jd2d7d2AeYgdO-A==]
- Abdellattif, M. H., et al. (2011). Synthesis, Antibacterial and Antifungal Activity of Some New Pyrazoline and Pyrazole Derivatives. Molecules, 16(1), 743-753. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEkniditAMv1df4Y8UaPtFhEcvDO3NFvdMTwVh9QwEKi2p_KpwAD2zOK3bmm41dVIx-jgm8jMdUzrWP1yRDkgp05HzfRf8NasvuUZB-rOUb69-7rUtWfyHmns-B7cmqAm95Hw==]
- Rai, G., et al. (2023). Pyrazole Derivatives as Anti-Inflammatory Agents: A Comprehensive Review of Synthesis, In-Silico Studies and Therapeutic. International Journal of Pharmaceutical and Phytopharmacological Research. [https://vertexaisearch.cloud.google.
- Lan, R., et al. (1996). Structure-activity relationships of pyrazole derivatives as cannabinoid receptor antagonists. Journal of Medicinal Chemistry, 39(21), 4230-4241. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHK94uwdOg0aPqARuhNzagWHirc0joJvMEJXW46ub4A0pOrRFsV9y8su8LhOnokKIVj2lAfBCPkAhFxnm4ItF3MBr3GFvMVNrNQDIEx8GJIrsa46SFkIaNGkrWhr9Yi3FLPnBk=]
- Gomaa, H. A. M., et al. (2019). New pyrazole derivatives: Synthesis, anti-inflammatory activity, cycloxygenase inhibition assay and evaluation of mPGES. Bioorganic Chemistry, 87, 410-421. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHlQa8vEF1c8fyEIgmL7v9yUNgwotlvJBpQlPZ-7W9i73hRquHOF0D7OIIrtcYvpGZieYhQXJnAdziIjLvB35AlYlCZrG80KPFDs0NJZQNfDjJkNi3YRY1CdS0ae6dfqSobNys=]
- Yadav, A., et al. (2024). Synthesis, Docking Studies and Anticancer Activity of Some Pyrazole Derivatives. Indian Journal of Heterocyclic Chemistry, 34(04). [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEA1vryPu8GqrO57QPSOLlbJIpenYBGG3BUVOma9OICp1nLt9wtAfaExJKF6xRG229PLp5EQHCaP9wYcXhLgrtVMffxS_O1DGIX3qv9zVjXW-Nd7K9PKB0ZMmRgK2UnEB-z3Vb4yOLFryb-e-Gz3z5ukFAwjhYvRgyUaqkXGeGQZBfPLIQup4s1xUW8XRcJd9gALFiTx3zssagBdIjJ-oNpRlyvznYw6j9XjJDYTfjYQ9jT-YpQtQV2zFUroQ==]
- ChemicalBook. (n.d.). 3-Nitro-1H-pyrazole synthesis. Retrieved from [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGX4zRKUfNuJQxcSHS8Re1v1cUaGjleXUQf5y7zXohKSRmWzXMTAjtBpKhqYxlgale6-5L80RuXG4bkxLZu0Ep4PYZDmgXYiVIZ9BMp9WkjJ2A-lzmMlEo0XuFszrNhXRE9BQB30oMV7s37VuOUp3sg4vvyeVVFmQE=]
- Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques. (2024). RSC Publishing. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEJiq9dk2Culobsqr7mnLWjyMMHE2EHVbKh212sXjYUeL7AxHO_meKGhThECMGJL_ONJ-JA4ryPlspRnjTPnyDC0KB5vwevT6yXHFnDEBnx__1PnZo-j9QU3TqAdKoxgJX6nhgaH4YP9nFLk3Z2k2X-VBLO09GacnQ=]
- Akhramez, S., et al. (2021). Synthesis, antimicrobial and antioxidant activity of pyrazole derivatives. Mediterranean Journal of Chemistry, 10(7), 735-745. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEv_6x2ffW14uz2gVClC6MgA0-O9y75y_28FmRJ_Tg0Oo8A_LoRCcIPLq0eNASX9vcZVUWhkHMwMImlYIhuKRDBEaNOjtBc0ac3bQxd2AP4Huvu2U25cWI-4tRiIG3eRy8jis7FgjOyXdmFMpQVBzayvfma0LJ_wj6Dip6v1R_aKOelj67ii2lo9UY2wjjy_aj7-CMBxenxHjAv3b9i1iegBlRnNtl7KGye-y2p4KMsa1k1imAX]
- Zhang, J., et al. (2020). Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds. Molecules, 25(18), 4284. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHhEg-M9miqP-4eRd1PUxMqyLeMJKmDrO_deUb61k2EJ_DId8vKgHgqoCvVJpjlyWmShq574rKH-pqY7TxqBiQz9tDqQ8JCeRluoweG1SCIaujt-l-LmC0MoONHvAGSWl_90jGTH0eyJYf6yg==]
- Kumar, A., et al. (2016). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 21(12), 1647. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFmx4BR8LqfUlVgDKArwPr4iFTVTMPlPsEo36Fm13s4rQ_WCgmd_IxRx6PiEpbQJnODumPPuyG8BPKyINJPgXVVKsq-fgg0QuPlIqVA7gY6-GlU3uWGPegsciNW2xS44uq1]
- Abdellattif, M. H., et al. (2011). Synthesis, Antibacterial and Antifungal Activity of Some New Pyrazoline and Pyrazole Derivatives. Molecules, 16(1), 743-753. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGpZA0llZi2vu2Bt_cy-QPBfO1FShUu8UgFKW7oaY8Hmagd-gPm0wt9Klc9ErQIWHFDWGDMpwcP2dVd82wWK22pjQevpQW90khfJ3PUz6Ygxru1Zo80iqOM_M1mIrUSczjeiQAAh9yGgxiTEpllC7_N24KnRLF6ebbjn-qdFX_UdEv3X8lbXAXi7-2eDDRZUNYZ-MvTOcBq9-vw8hRfRozQ50IuAgb_lXvau2Al29O9obOm26ts-SlyfXkyDQFu10MXOSbrBVPaJBqy8kfy]
- Wierl, C., et al. (2023). Synthesis and structure–activity relationships of pyrazole-based inhibitors of meprin α and β. Scientific Reports, 13(1), 1205. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFGXv4seh-FApX_EWQ7IMFcu__DuNYB8APnY7bLGDBRqvQZ4ADGjFmn88LPESbyDV5H9poJk5oE-HyOVhxsDkGXF-gNsztmotaa1Y61OMT0lfqjNlaGWQb_gYTFHVsUlhEJgLnuzcIhqk_Tyg==]
-
Kónya, K., et al. (2024). Synthesis and Microbiological Activities of 3-Nitropyrazolo-[1,5-d][1][3][16]triazin-7(6H). Molecules. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH2ZGacqTsu3z-6PdDIS0GEsjRMw4pzyWIhqSZ4TUChqBULABGuDlhQqfXab5JMj5lcftqxxfUnN78bl9y0BApUNY4Yg6d6IQIYVbCWS9Afu29BUtiUW7ssRYzNXzNjTacNJBhM-W7ZdjQMRy8=]
- PYRAZOLE DERIVATIVES IN DRUG DISCOVERY: BIOLOGICAL ACTIVITIES, STRUCTURE-ACTIVITY RELATIONSHIPS, AND COMPUTATIONAL PERSPECTIVES. (2025). ResearchGate. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHsxHhTgBv7vNELiDZ0svD8OLil9TuavVtPB1NNq4Vy3B8LSBY9nSQ8NbEsowtIbWD0BrNlVlvlR7vJJkXEMfqAe4GGaNAq8F2x7Tr5LDM26-_C7B_GRBlQrN7Z5oYsLj8IS5w8GX1dBj8w_ocE2PPSG6SKTxkPBqIx6tm9YBXLmHA8ksEpEr0oCK4aGLva8oQQW9W53C58KHqkIbvAZnBLvgm5jUJ1SJBMGZ85RlYHaFIVW-klQ2YLTG_ZdbMV44Vy_EkurhWP0soA1w0VrAYxFKnyovt0arcWRJSj1ePurZM5HyXh9GtdO3s=]
- Guidechem. (n.d.). How to Synthesize 4-Nitropyrazole Efficiently?. Retrieved from [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEXlI2_0k2_k_tnu8g0V_HNNM9DM_wedx5tMhiSt8XzUhhq2wpAfTeYX8d8dwhQEWuQsGtrIPOcZ62vbQz0OyI6S821ktXe3QG-UfRfOmbr-FZMdXwHKqYDr1b1VIbWQL5v3Q1LoLSJmajJO62zdWXmvaGyYxC9O1dreuNKUKGBMY4WR6bmMUhkXg==]
- Efremova, I. E., et al. (2026). Synthesis of pyrazole-containing derivatives of 4-nitro-4,5-dihydrothiophene 1,1-dioxides. Monatshefte für Chemie - Chemical Monthly. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEvGXRySEFXBtCBylwu_sjbWkoO_qbXsOdm83xmRyFErnHxAlE4lno9gf3q8rkGY0SChqwbNwGtUDjJ3sMnj8LnuP5fu9tta3WnyT_cAtB4GCkXfi5EYoRKCoi1i2EZAH3neN1QfJqzzTlKyQOjzJGfL4_zdUG71APiMQ6RudBlgZ7DcDM8cys_FUcdahnXvb43kVtsAiX1VxBn8qH9GlcHBB6OqTGl5Vlm47_xVZa_5i3kuglq8Fchte5ojf8JdLl7L5HvSg==]
- Efremova, I. E., et al. (2026). Synthesis of pyrazole-containing derivatives of 4-nitro-4,5-dihydrothiophene 1,1-dioxides. Monatshefte für Chemie - Chemical Monthly. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFwa2DcqGTM8cbY_Q5d3R-Xuciwzg5YJzAF9uv230CgaTEGEKQXdHDaNZhXWBEygoXmXb74TgjAFUvAEi8_kjl8rhkjuV2WX62zyjDMTMVBw1ox9DS6-ASXMnWjrSo5dm52xSDPJrnnmRFZW-FW7H7scsYC4F8pSP9DwwJfeqs=]
- Besson, T., et al. (2016). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 21(12), 1647. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHeaFUTaczuY_dD-5IldRSoVjPIhbgQZgCUp3u5---XCdRhi-SdAYNgEputcN5Jv6vENYltvofjZXS1q37imPAWdE-Q8wVW9aH3918ayfHdPkV_CQRT0QFK7_tSRbFcIfXfVWoqSd62W7-5Kw==]
-
Kónya, K., et al. (2024). Synthesis and Microbiological Activities of 3-Nitropyrazolo-[1,5-d][1][3][16]triazin-7(6H)-ones and Derivatives. ResearchGate. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHcZ-nediBIw9I1zMzFcr5CCCGTD8YBRX-Qc-K9RO4Q93_FTSRZ9IGY_FGDfK8Wgcj06C1bbA0KrZ_nzJSO8sSaNc9Z0aMwYkQLKI2zCcfVxdTiXsmvpdnm6M-DG7KtvwWo4W6xCXQhFuPym2twIly6bnzHGfjFUc0olPBsFGlL6nnyQ-9roUcAH8iD27sZcKv0lEiDFEb6jhoJ6odgry2XBm1frCZlx80PVFFjrIQa-6Z47Cni2Jox1b4HVRty7KiUR_Fgn-Zl7PDZ5dGDPn8bPw==]
- Dömling, A., et al. (2022). Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. Beilstein Journal of Organic Chemistry, 18, 1246-1279. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQECFKt3aVojc7CGvR6KfChwQEDhkEsFWmHwzBSu3-NwB6iCOJkvSGEUkzL0VXHLAwZGO8vzoApOKKgycKDsTH5VQMZvPzT3iCax7mMiRJvYOOYbMCKn30HmHkJDSINakbBr6iUV0AOwSY85SAQ=]
- Review on synthesis of nitropyrazoles. (2014). ResearchGate. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGiqGc9KgtJF6BjPQW1TrDyX9I-UfL0Ov18-vXnkk83z_f8Ruv2bH1Zy5sgdAqF-CYIBi-gOm8wOH8noIpZYecoyenohmKaQxRyNKeO2DvcO6gko6CImHrM3Gy1j9J4RHQaJTcAQDZT2AzESXEFEFrMc9u9rrrYiAsfcZezfXD9R11ds1jt0sHc70wsHQhhBzQOOA==]
- Faria, J. V., et al. (2021). Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations. Frontiers in Pharmacology, 12, 638823. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHxbZDo2hLbkE4VLGE3WU3sxU4H_4i2vrkd5YpcclHxEdp_iq84M0XNUBrW4u6jreYjtXWRDsRnNxU-kBNFaedsfS43pwzc42WDsAuCuGVBiIwtvxSNC_O5jtn4woHD07zC7lvD0KvJ_hoI470NIuuDKisS6P0rc6AacI0Gnshyn3kyZ2PSwGzby8Z9MnC-Mf-aKL4=]
- Tsys, E. A., et al. (2023). Synthesis and Crystal Structure of 3-(4-Cyano-3-nitro-1H-pyrazol-5-yl)-4-nitrofurazan: Comparison of the Influence of the NO2 and CN Groups on Crystal Packing and Density. Crystals, 13(10), 1481. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGkc6EP1krMZK7qzmItUaLLpvrMMafqtXZ37x3GoZdyGiAcHPj5DgdINlpOwioik47qSbuMqsLTo2KtForU4FGPNsh8uS7aLoLyjTRnZW7Qe2KY0O0hen66JPSUeyp3LUzXLjqJWA==]
- Bansal, R. K. (2012). Current status of pyrazole and its biological activities. Journal of Pharmacy & Bioallied Sciences, 4(3), 176-184. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHDPMM91uqAaqTbEVO-btqp3rRCh71x5YN_9r1EqghLDE-tsiX7tGhSFrUNUm7_-Fljlsiou6zmexsNpVNQ2JKfG-Aqxj1SMTSHJM526aSWBbJ3v8vO99xQbApe_cXgFqHjp1RzIx7w5PJpmA==]
Sources
- 1. Synthesis and Antimicrobial Evaluation of Some Pyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis, Anti-Inflammatory, and Molecular Docking Studies of New Heterocyclic Derivatives Comprising Pyrazole, Pyridine, and/or Pyran Moieties - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ijpsjournal.com [ijpsjournal.com]
- 5. mdpi.com [mdpi.com]
- 6. Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Page loading... [wap.guidechem.com]
- 8. researchgate.net [researchgate.net]
- 9. 3-Nitro-1H-pyrazole synthesis - chemicalbook [chemicalbook.com]
- 10. mdpi.com [mdpi.com]
- 11. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Synthesis and Microbiological Activities of 3-Nitropyrazolo-[1,5-d][1,2,4]triazin-7(6H)-ones and Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. srrjournals.com [srrjournals.com]
- 15. Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques - RSC Advances (RSC Publishing) DOI:10.1039/D4RA08866B [pubs.rsc.org]
- 16. Structure-activity relationship study: Mechanism of cyto-genotoxicity of Nitropyrazole-derived high energy density materials family - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
A Comprehensive Safety and Handling Guide for 2-(3-nitro-1H-pyrazol-1-yl)cyclohexan-1-one
This guide provides essential, immediate safety and logistical information for researchers, scientists, and drug development professionals handling 2-(3-nitro-1H-pyrazol-1-yl)cyclohexan-1-one. The following procedures are based on a synthesis of best practices for handling structurally related compounds, including nitro compounds, pyrazole derivatives, and cyclic ketones, to ensure a safe laboratory environment.
Hazard Analysis: A Multifaceted Risk Profile
The structure of this compound suggests a complex hazard profile, combining the risks associated with a nitro-functionalized pyrazole and a cyclohexanone ring. A thorough understanding of these potential hazards is paramount for safe handling.
Structural Components and Associated Hazards:
| Chemical Moiety | Potential Hazards |
| Nitro Group (-NO2) | Potentially explosive, especially with multiple nitro groups; may be shock-sensitive; toxic by inhalation and ingestion; can cause irritation to the skin, eyes, and respiratory tract.[1][2] |
| Pyrazole Ring | Harmful if swallowed; toxic in contact with skin; can cause skin irritation and serious eye damage.[3][4] |
| Cyclohexanone Ring | Flammable liquid and vapor; harmful if swallowed, in contact with skin, or inhaled; causes serious eye damage and skin irritation.[5][6] |
Given the combination of these functional groups, it is prudent to treat this compound as a substance with the potential for high toxicity, skin and eye corrosivity, and unpredictable reactivity.
Personal Protective Equipment (PPE): Your First Line of Defense
A multi-layered approach to PPE is mandatory to mitigate the risks of exposure and injury. The following table outlines the minimum required PPE for handling this compound.
| PPE Category | Item | Specifications and Rationale |
| Eye and Face Protection | Chemical Splash Goggles & Full-Face Shield | Goggles must meet EN166 or equivalent national standards to protect against splashes. A full-face shield is required in conjunction with goggles to protect the entire face from splashes and potential energetic reactions.[7] |
| Hand Protection | Double Gloving: Chemical-Resistant Outer and Inner Gloves | An inner layer of nitrile gloves should be worn, with a thicker, chemical-resistant outer glove such as butyl rubber or Viton. This provides robust protection against dermal absorption and chemical burns.[1] Always inspect gloves for integrity before use and dispose of them immediately after handling the compound. |
| Body Protection | Flame-Resistant Laboratory Coat & Chemical-Resistant Apron | A flame-resistant lab coat is essential due to the potential flammability of the cyclohexanone moiety and the energetic nature of the nitro group. A chemical-resistant apron provides an additional barrier against spills. |
| Respiratory Protection | NIOSH-Approved Respirator with Organic Vapor/Acid Gas Cartridges | Due to the potential for inhalation toxicity from both the nitro and ketone components, all handling of the solid or solutions should be conducted within a certified chemical fume hood. If there is a risk of aerosol generation or if working outside a fume hood is unavoidable, a NIOSH-approved respirator is required.[2] |
Operational Plan: From Benchtop to Disposal
A systematic workflow is crucial for minimizing risk. The following step-by-step guide outlines the safe handling, storage, and disposal of this compound.
Engineering Controls and Pre-Handling Preparations
-
Chemical Fume Hood: All manipulations of this compound, including weighing, dissolving, and transferring, must be performed in a certified chemical fume hood with a face velocity of at least 100 feet per minute.[1]
-
Emergency Equipment: Ensure that a safety shower, eyewash station, and a fire extinguisher appropriate for chemical fires (e.g., dry chemical or carbon dioxide) are readily accessible and have been recently inspected.
-
Spill Kit: A spill kit containing absorbent materials, appropriate neutralizing agents (if known), and waste disposal bags must be available in the immediate vicinity.
Step-by-Step Handling Protocol
Caption: A logical workflow for the safe handling of this compound.
Storage Requirements
-
Location: Store in a cool, dry, and well-ventilated area away from heat, sparks, and open flames.[1][2]
-
Container: Keep in a tightly sealed, clearly labeled container.
-
Incompatibilities: Segregate from strong oxidizing agents, strong reducing agents, strong acids, and strong bases.[1][8] Nitro compounds can react violently with these substances.
Disposal Plan: A Critical Final Step
Improper disposal of this compound can pose a significant environmental and safety risk. All waste must be handled as hazardous.
Waste Segregation
Caption: A clear segregation plan for waste generated from handling the target compound.
Disposal Procedures
-
Solid Waste: All contaminated solid materials (gloves, weigh paper, absorbent pads, etc.) must be placed in a designated, sealed, and clearly labeled hazardous waste container.
-
Liquid Waste: Unused solutions and reaction mixtures should be collected in a dedicated, sealed, and labeled hazardous waste container.
-
Solvent Compatibility: Do not mix organic waste containing this compound with other waste streams, particularly those containing strong acids or bases, to prevent unintended reactions.[9]
-
-
Decontamination: All glassware and equipment that have come into contact with the compound should be decontaminated. A triple rinse with a suitable solvent (e.g., acetone or ethanol) is recommended, with the rinsate collected as hazardous waste.
-
Final Disposal: All hazardous waste must be disposed of through your institution's Environmental Health and Safety (EHS) office in accordance with local, state, and federal regulations.[10]
Emergency Procedures: Preparing for the Unexpected
In the event of an emergency, immediate and appropriate action is critical.
| Emergency Situation | Immediate Actions |
| Skin Contact | Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.[8] |
| Eye Contact | Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[8] |
| Inhalation | Move the individual to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention.[8] |
| Ingestion | Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[8] |
| Spill | Evacuate the immediate area. If the spill is small, and you are trained to do so, contain the spill with an appropriate absorbent material. Place the absorbed material in a sealed container for hazardous waste disposal. If the spill is large or you are not comfortable cleaning it up, contact your institution's EHS office immediately.[1] |
References
- BenchChem. (2025). Personal protective equipment for handling 3-(1H-pyrazol-1-yl)pyrazin-2-amine.
- Campus Operations. HAZARDOUS CHEMICAL USED IN ANIMALS.
- Lyme Congregational Church Boston. Environmental Health and Safety | Handling and Care of Peroxide-Forming and Nitro Compounds.
- National Center for Biotechnology Information. (n.d.).
- Vanderbilt University. (n.d.). Nitromethane.
- Sigma-Aldrich. (2026).
- University of Georgia Office of Research. (n.d.). NitroCompounds-Various.docx.
- Sigma-Aldrich. (2025).
- CP Lab Safety. (n.d.).
- Fisher Scientific. (2025).
- Fisher Scientific. (2025).
- National Center for Biotechnology Information. (n.d.). Safe disposal of carcinogenic nitrosamines.
- Oregon OSHA. (n.d.). Personal Protective Equipment: Selecting the Right PPE for Pesticide Use.
- Greenfield Global. (2018).
- ScienceLab.com. (2005).
- BenchChem. (2025).
- Organic Syntheses. (n.d.). Working with Hazardous Chemicals.
- Fisher Scientific. (2025). SAFETY DATA SHEET - 3-Methyl-1-phenyl-2-pyrazolin-5-one.
- Dartmouth College. (n.d.). Personal Protective Equipment in Chemistry | Environmental Health and Safety.
- Provista. (2022). 8 Types of PPE to Wear When Compounding Hazardous Drugs.
- AFG Bioscience LLC. (n.d.).
- Yale Environmental Health & Safety. (n.d.). SAFE DISPOSAL OF WASTE CONTAINING NITRIC ACID.
- Sciencemadness Wiki. (2025). Proper disposal of chemicals.
Sources
- 1. cdn.vanderbilt.edu [cdn.vanderbilt.edu]
- 2. research.uga.edu [research.uga.edu]
- 3. campusoperations.temple.edu [campusoperations.temple.edu]
- 4. fishersci.com [fishersci.com]
- 5. greenfield.com [greenfield.com]
- 6. asrc.gc.cuny.edu [asrc.gc.cuny.edu]
- 7. Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. fishersci.com [fishersci.com]
- 9. ehs.yale.edu [ehs.yale.edu]
- 10. orgsyn.org [orgsyn.org]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
